Ethacizine exerts its antiarrhythmic effect primarily by inhibiting voltage-gated sodium channels (Nav) in cardiac myocytes. This action is use-dependent, meaning the blocking effect is stronger at faster heart rates when channels are opening more frequently [1] [2].
Ethacizine preferentially blocks sodium channels in the open state during depolarization.
Key experimental findings and methodologies from foundational studies provide evidence for Ethacizine's effects.
| Parameter / Model | Effect of Ethacizine | Experimental Context | Source |
|---|---|---|---|
| Tonic Block (Vmax reduction) | ED~50~: ~1 µM | Frog ventricular cells (Patch clamp) | [1] |
| Use-Dependent Block (at 2 Hz) | ~42% Vmax reduction | Frog ventricular cells (Patch clamp) | [1] |
| Recovery from Block | Time constant: ~27 s | Canine ventricular muscle (Microelectrode) | [1] |
| Single-Channel Open Probability | Significant decrease | Rat cardiomyocytes (Cell-attached patch clamp) | [2] |
| Single-Channel First Latency | Significant increase | Rat cardiomyocytes (Cell-attached patch clamp) | [2] |
Ethacizine is a phenothiazine derivative, and its structure-activity relationship provides insight into its specific mechanism.
| Feature | Ethacizine | Flecainide (Class Ic) | Ethmozine (Moricizine) |
|---|---|---|---|
| Vaughan-Williams Class | Class Ic | Class Ic | Class Ic |
| Primary Molecular Target | Cardiac Sodium Channel (Nav1.5) | Cardiac Sodium Channel (Nav1.5) | Cardiac Sodium Channel (Nav1.5) |
| Use-Dependent Block | Potent, slow kinetics | Potent, slow kinetics | Less potent than Ethacizine |
| Recovery Kinetics | Slow (~27 s) | Slow (~12 s) | Not specified in sources |
| Additional Targets | L-type Calcium Channel (weaker) | L-type Calcium Channel (weaker) | Not specified in sources |
Ethacizine's potent sodium channel blockade has important therapeutic and safety implications.
Ethacizine is a class Ic antiarrhythmic agent, which indicates it has potent sodium-channel blocking properties [1] [2].
The following table summarizes key efficacy findings from clinical studies. Please note that this data is from historical studies conducted in the 1980s.
| Parameter | Result / Effect | Study Details |
|---|---|---|
| Ventricular Premature Beats (VPBs) | Reduction from 17,263/24h (placebo) to 3,458/24h (p<0.001) [3] | Acute drug testing & short-term therapy (3-14 days) [3] |
| Suppression of Couplets & VT* | 90% suppression in 94% & 96% of patients, respectively [3] | Acute drug testing & short-term therapy (3-14 days) [3] |
| Overall Antiarrhythmic Efficacy | 81% effectiveness in suppressing chronic ventricular rhythm disorders [4] | Comparative study of 30 patients with frequent extrasystoles, bigeminy, and VT runs [4] |
| Therapeutic Plasma Concentration | Minimum: 73 ± 27 ng/ml; Peak: 354 ± 77 ng/ml [3] | Blood plasma concentration measured 110-120 mins post-administration [3] |
*VT: Ventricular Tachycardia
The table below outlines the basic pharmacokinetic parameters of Ethacizine. A 2020 study noted that these parameters can be significantly altered under conditions of antiorthostatic hypokinesia (a model for microgravity effects), but they are presented here under normal conditions [1] [5].
| Parameter | Value / Description |
|---|---|
| Bioavailability | ~40% (oral) [1] |
| Protein Binding | 90% [1] |
| Metabolism | Extensive hepatic metabolism via N-de-ethylation, sulphoxidation, N-10 amide hydrolysis, and aromatic hydroxylation [1] [6] |
| Elimination Half-life | 2.5 hours [1] |
In clinical studies, Ethacizine was generally well-tolerated with no significant side effects reported [3]. However, its profile is consistent with class Ic antiarrhythmics.
The following diagram illustrates the core pharmacodynamic pathway of Ethacizine and its cellular effects.
Ethacizine's multi-channel blocking mechanism stabilizes cardiac rhythm.
The available information has significant gaps for contemporary drug development purposes:
The table below summarizes the core technical data on Ethacizine hydrochloride:
| Category | Details |
|---|---|
| Systematic Name | This compound [1] |
| Synonyms | Ethacizin; NIK-244; NIK-244 hydrochloride [1] [2] |
| CAS Number | 57530-40-2 [1] [2] |
| Molecular Formula | C₂₂H₂₈ClN₃O₃S [1] [2] |
| Molecular Weight | 449.99 g/mol [1] [2] |
| Vaughan Williams Classification | Class Ic antiarrhythmic agent [3] [4] [5] |
| Mechanism of Action | Potent inhibition of cardiac fast sodium channels, reducing the rate of depolarization (Phase 0) and slowing conduction velocity in the atria, ventricles, and Purkinje fibers. It has minimal effect on repolarization and may possess mild beta-adrenergic blocking activity [5]. |
| Primary Indications | Management of ventricular and supraventricular arrhythmias, including ventricular tachycardia and extrasystoles, as well as paroxysmal atrial fibrillation [6] [3] [4]. |
| Physicochemical Note | Soluble in DMSO (80-100 mg/mL) [1] [2]. For research purposes only, not for human consumption [1] [2]. |
Ethacizine's primary mechanism, as a Class Ic antiarrhythmic, involves a potent blockade of the fast sodium channels in cardiac myocytes [5]. This action is crucial for understanding its therapeutic effect:
The following diagram illustrates the cellular and electrophysiological impact of Ethacizine's sodium channel blockade.
Ethacizine's mechanism from channel blockade to therapeutic effect.
Clinical trials, though dated, have evaluated Ethacizine's efficacy in various arrhythmias. The table below consolidates key findings from these studies.
| Arrhythmia Type | Study Details | Efficacy Findings |
|---|---|---|
| Ventricular Tachycardia (VT) | 38 patients with recurrent sustained VT; efficacy assessed via Programmed Electrical Stimulation (PES) [3]. | VT was non-inducible after IV Ethacizine in 20/26 CAD patients (77%) and 5/12 non-CAD patients (42%). Long-term oral treatment (200-400 mg/day) prevented recurrence in most CAD patients during a 16.5-month follow-up [3]. |
| Ventricular Extrasystoles & Paroxysmal Tachycardias | Intravenous jet injection (50 mg at 10 mg/min) [6]. | 100% efficacy in suppressing ventricular extrasystoles and paroxysms of supraventricular & ventricular tachycardia [6]. |
| Atrial Fibrillation (AF) | Intravenous jet injection for atrial fibrillation paroxysms [6]. | 59.5% efficacy in terminating atrial fibrillation paroxysms. Efficacy was influenced by AF duration and underlying heart disease [6]. |
| General Arrhythmias | 38 patients with coronary heart disease; studied via electrophysiology, echocardiography, and Holter monitoring [7]. | Effective in reducing arrhythmias with minor changes in hemodynamics and myocardial contractility [7]. |
| WPW Syndrome | Comparative study with Bonnecor [8]. | Eliminated delta-wave and stimulation-induced arrhythmias in 44-56% of patients with WPW syndrome [8]. |
Here are the methodologies for key administration routes and efficacy assessments as reported in the clinical literature.
This invasive method was used to objectively assess Ethacizine's efficacy in patients with ventricular tachycardia [3].
For chronic therapy following a successful acute test or PES study, Ethacizine was administered orally in a daily dose ranging from 200 mg to 400 mg [3].
The table below summarizes the key experimental findings for the most active supramolecular complexes compared to ethacizine alone, based on a 2025 animal study [1].
| Complex Composition | Molar Ratio | Antiarrhythmic Effect | Key Pharmacodynamic Findings | Proposed Primary Mechanism |
|---|---|---|---|---|
| Ethacizine HCl (Reference) | – | Effective baseline | Negative inotropic effect [1] | Class I antiarrhythmic activity (Na+ channel blockade) [1] |
| MASGA-Ethacizine HCl | 4:1 | More pronounced than ethacizine | Stronger negative inotropic effect; increased Ca2+ excretion via Na+/Ca2+ exchanger; reduced intracellular Ca2+ [1] | Enhanced Na+ channel blockade, reducing intracellular Na+, indirectly lowering Ca2+ levels [1] |
| GA-Ethacizine HCl | 2:1 | More pronounced than ethacizine | Stronger negative inotropic effect [1] | Similar enhanced Na+ channel blockade [1] |
The following methodology details are adapted from the recent 2025 study [1].
The enhanced effect of the supramolecular complexes is attributed to a multi-faceted mechanism.
Beyond the primary cardiac mechanism, glycyrrhizic acid's inherent biological activities may contribute to a favorable pharmacological profile. Its well-documented anti-inflammatory properties, achieved through the inhibition of key pathways like NF-κB and MAPK, could be beneficial in arrhythmias linked to inflammatory states [3] [4]. Furthermore, its role as a drug delivery enhancer is crucial; its amphiphilic nature allows it to incorporate into cell membranes, increasing fluidity and permeability, which likely improves the cellular uptake and bioavailability of ethacizine [5].
While the preliminary data is promising, several steps are required for clinical translation:
Ethacizine is a Class Ic antiarrhythmic drug according to the Vaughan Williams classification system, characterized by its potent sodium channel blocking properties. This pharmacological agent is primarily used for managing ventricular and supraventricular arrhythmias in specific patient populations. Class Ic drugs exhibit the strongest sodium channel blockade among all Class I antiarrhythmics, significantly slowing cardiac conduction velocity with minimal effect on repolarization duration. This distinct pharmacodynamic profile makes them highly effective for arrhythmia control but also introduces potential cardiovascular effects, including negative inotropy—a reduction in myocardial contractile force that represents a crucial consideration in clinical use [1] [2].
The therapeutic application of Ethacizine requires careful patient selection, particularly due to the legacy of the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated increased mortality risk with Class Ic drugs (encainide and flecainide) in post-myocardial infarction patients with structural heart disease. While Ethacizine shares the same classification, current evidence suggests it may be appropriately used in patients without significant structural heart disease, where its negative inotropic effects are less likely to cause clinical decompensation. Understanding the precise mechanisms and magnitude of Ethacizine's negative inotropic action is therefore essential for optimizing its therapeutic application while minimizing potential adverse outcomes [2].
The negative inotropic effects of Ethacizine primarily stem from its direct actions on key cardiac ion channels:
Sodium Channel Blockade: Ethacizine potently inhibits voltage-gated sodium channels (NaV1.5) in cardiac myocytes, particularly binding to channels in their activated and inactivated states with strong frequency-dependence. This blockade reduces the rate and amplitude of phase 0 depolarization during the cardiac action potential, which consequently diminishes sodium influx during each cardiac cycle. This reduction in sodium entry has an important secondary effect on calcium homeostasis, as it disrupts the sodium-calcium exchange mechanism (NCX) that indirectly influences intracellular calcium concentrations [1] [3].
Calcium Channel Inhibition: Beyond its primary sodium channel effects, Ethacizine directly inhibits L-type calcium channels (CaV1.2), reducing the slow inward calcium current (ICa) that is crucial for cardiac excitation-contraction coupling. This action decreases the trigger calcium release from the sarcoplasmic reticulum (SR) during each cardiac cycle, thereby reducing the availability of intracellular calcium to activate the contractile apparatus. Research demonstrates that Ethacizine's diethylamine substitution (compared to ethmozine) enhances this calcium channel blocking activity, which largely accounts for its observed negative inotropic action [4].
The following diagram illustrates the cellular pathway through which Ethacizine reduces myocardial contractility:
Cellular pathway of Ethacizine's negative inotropic effect through sodium and calcium channel modulation.
The negative inotropic potential varies among Class Ic antiarrhythmic agents due to differences in their relative effects on sodium versus calcium channels:
Flecainide vs. Pilsicainide: A comparative study investigating the subcellular mechanisms of Class Ic agents revealed that both flecainide and pilsicainide decrease peak intracellular calcium concentration, peak tension, and peak L-type calcium current in a concentration-dependent manner. However, flecainide demonstrated more pronounced effects across all parameters compared to pilsicainide, suggesting stronger calcium channel inhibitory properties despite both drugs sharing the same classification. Importantly, the parallel changes in calcium transients, calcium current, and contractile force indicated that the differences in negative inotropic effects were primarily related to their effects on calcium handling rather than direct myofilament actions [5].
Ethacizine vs. Ethmozine: The significance of specific molecular modifications is highlighted in the comparison between ethmozine and its diethylamine analog, Ethacizine. While both compounds are phenothiazine derivatives with sodium channel blocking properties, they exert opposite effects on myocardial contractility. Experimental studies in ferret papillary muscles demonstrated that ethmozine produces a small but consistent positive inotropic effect, whereas Ethacizine causes significant negative inotropy. This divergence appears attributable to Ethacizine's enhanced calcium channel blocking activity, which overwhelms any potential positive inotropic action resulting from sodium channel blockade [4].
Table 1: Preclinical Studies on Negative Inotropic Effects of Class Ic Antiarrhythmics
| Drug | Experimental Model | Key Parameters Measured | Results | Citation |
|---|---|---|---|---|
| Ethacizine | Ferret right ventricular papillary muscles | Isometric contractile performance | Significant decrease in contractility (p<0.05) | [4] |
| Ethmozine | Ferret right ventricular papillary muscles | Isometric contractile performance | Small but consistent increase in contractility (p<0.05) | [4] |
| Flecainide | Dog ventricular trabeculae | Aequorin luminescence (Ca²⁺i) and isometric tension | Concentration-dependent decrease in peak Ca²⁺i and peak tension | [5] |
| Pilsicainide | Dog ventricular trabeculae | Aequorin luminescence (Ca²⁺i) and isometric tension | Concentration-dependent decrease in peak Ca²⁺i and peak tension (less marked than flecainide) | [5] |
| Flecainide | Isolated dog ventricular myocytes | Slow inward calcium current (ICa) | Concentration-dependent decrease in peak ICa | [5] |
| Ethacizine | Frog cardiac cells | Slow inward calcium current (ICa) | Significant inhibition of ICa | [2] |
Table 2: Clinical Studies of Ethacizine's Effects on Hemodynamics and Contractility
| Study Population | Study Design | Dosing Regimen | Effects on Contractility | Additional Findings | Citation |
|---|---|---|---|---|---|
| CHD patients with heart failure | Clinical trial, 78 patients | Single dose and continuous administration | Negative inotropic effect | Combination with digoxin or glutamic acid mitigated cardiodepressive action | [6] |
| Middle-aged and elderly IHD patients with extrasystole (n=40) | Acute and course therapy | 75 mg acute oral load; 150 mg/day course | No significant negative inotropic action | Delay in AV and intraventricular conduction; reduced parasympathetic tone | [7] |
| CAD patients with VT (n=26) | Programmed electrical stimulation | 0.6-0.7 mg/kg IV; 200-400 mg/day oral | Not specified (primary endpoint: arrhythmia suppression) | 77% suppression of inducible VT; good clinical outcome in most patients | [8] |
The apparent discrepancy in Ethacizine's effects on contractility between different clinical studies highlights the context-dependent nature of its negative inotropic action. The drug demonstrates more pronounced cardiodepressive effects in patients with pre-existing heart failure or significant coronary artery disease, while showing minimal contractility impact in more stable patient populations. This underscores the importance of patient selection and the presence of structural heart disease in determining the clinical relevance of Ethacizine's negative inotropic potential [6] [7].
The evaluation of Ethacizine's negative inotropic effects has employed sophisticated experimental approaches:
Papillary Muscle Contractility Studies: The direct inotropic actions of Ethacizine were characterized in ferret right ventricular papillary muscles. Muscles were mounted in organ baths containing oxygenated physiological solution (95% O₂, 5% CO₂) at optimal length for tension development. Isometric contractions were recorded before and after drug administration, with studies conducted in the presence of muscarinic and β-adrenergic receptor blockade to isolate direct myocardial effects. Ethacizine administration resulted in statistically significant (p<0.05) reductions in contractile performance parameters, confirming its negative inotropic properties in this model system [4].
Simultaneous Calcium and Tension Measurements: Researchers investigated the subcellular mechanisms of Class Ic drugs using dog ventricular trabeculae in which aequorin luminescence (reporting intracellular calcium concentration) and isometric tension were recorded simultaneously. This sophisticated methodology allowed direct correlation between changes in calcium handling and mechanical function. Experiments demonstrated that both flecainide and pilsicainide decreased peak intracellular calcium and peak tension in parallel, with flecainide producing more marked effects. The tight coupling between calcium transient amplitude and contractile force indicated that reduced calcium availability primarily mediated the negative inotropic effects [5].
Complementary electrophysiological studies have provided mechanistic insights into Ethacizine's actions:
Whole-Cell Patch Clamp Techniques: The effects of Ethacizine on membrane currents were quantified in isolated cardiac myocytes using voltage-clamp methodologies. Studies in frog cardiac cells demonstrated Ethacizine-induced inhibition of the slow inward calcium current (ICa), establishing a direct effect on calcium channels in addition to its sodium channel blockade. Similar investigations in dog ventricular myocytes confirmed concentration-dependent reduction of calcium current by Class Ic agents, with flecainide showing greater potency than pilsicainide in suppressing ICa [5] [2].
Programmed Electrical Stimulation: The clinical antiarrhythmic efficacy and potential proarrhythmic risks of Ethacizine have been assessed using programmed electrical stimulation protocols in patients with ventricular tachycardia. These studies delivered single, double, and triple extrastimuli at paced drives of 100 and 140 beats/min from right ventricular sites, demonstrating that Ethacizine prevented VT induction in the majority of coronary artery disease patients. This methodology provides important clinical correlation to the basic electrophysiological findings while assessing therapeutic utility [8].
The following diagram illustrates the experimental workflow for evaluating Ethacizine's cardiac effects:
Experimental methodologies for evaluating Ethacizine's cardiac effects across different model systems.
The clinical significance of Ethacizine's negative inotropic effects varies substantially across patient populations, necessitating careful risk-benefit assessment:
Structural Heart Disease: Patients with coronary artery disease (CAD), particularly those with impaired ventricular function or history of myocardial infarction, appear most vulnerable to the cardiodepressive effects of Ethacizine. Research demonstrates that Ethacizine produces noticeable negative inotropic effects in CAD patients with heart failure, while having minimal contractility impact in those with preserved ventricular function. This pattern aligns with the broader Class Ic experience from the CAST trial, which showed increased mortality with flecainide and encainide in post-infarction patients [2] [6].
Age-Related Considerations: Studies specifically examining Ethacizine in elderly patients with ischemic heart disease found no significant negative inotropic action at therapeutic doses (150 mg/day), suggesting that age alone may not contraindicate its use when ventricular function is preserved. Importantly, this investigation reported 80% efficacy for ventricular extrasystole suppression and 66% efficacy for supraventricular extrasystole in this population, supporting Ethacizine's potential utility in older patients without decompensated heart failure [7].
Research has explored pharmacological approaches to mitigate Ethacizine's negative inotropic effects while preserving antiarrhythmic efficacy:
Digoxin Coadministration: Clinical studies demonstrate that the introduction of digoxin into Ethacizine therapy can effectively counteract its cardiodepressive action. This combination leverages digoxin's positive inotropic properties through sodium-potassium ATPase inhibition, which increases intracellular calcium availability and enhances contractility. This approach may permit Ethacizine use in patients who would otherwise be vulnerable to its negative hemodynamic effects [6].
Glutamic Acid Combination: Investigation of glutamic acid as an adjunct to Ethacizine therapy has shown promise in smoothing over the drug's cardiodepressive actions while maintaining antiarrhythmic efficacy. The precise mechanism remains incompletely characterized but may involve enhanced myocardial metabolism or modified drug-receptor interactions. This combination represents a novel approach to managing Ethacizine's potential adverse effects [6].
Ethacizine produces its negative inotropic effect primarily through dual ion channel blockade—inhibiting both sodium channels and L-type calcium channels, thereby reducing calcium availability for excitation-contraction coupling. This mechanistic understanding explains the clinical observations of more pronounced cardiodepression in patients with pre-existing ventricular dysfunction and highlights the importance of appropriate patient selection.
Ethacizine hydrochloride is a Class Ic antiarrhythmic agent used primarily in research settings for investigating cardiac arrhythmia mechanisms and treatments. This phenothiazine derivative exhibits potent sodium channel blocking properties, effectively inhibiting the fast sodium channels in cardiac myocytes responsible for the rapid influx of sodium ions during phase 0 of the cardiac action potential. The compound is characterized by a longer-lasting electrophysiological effect compared to other antiarrhythmic agents like flecainide, making it particularly valuable for extended experimental protocols. This compound is classified as a small molecule compound with the chemical name ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate hydrochloride and has a molecular weight of 449.99 g/mol [1] [2].
The molecular formula of this compound is C₂₂H₂₇N₃O₃S·HCl, and it appears as a white to off-white crystalline powder at room temperature. The compound belongs to the phenothiazine class of compounds, which are characterized by a linear tricyclic system consisting of two benzene rings joined by a para-thiazine ring. From a research perspective, this compound is noted for its high lipid solubility, which contributes to its pharmacokinetic profile and distribution characteristics. The drug demonstrates approximately 90% protein binding and undergoes extensive hepatic metabolism, with an elimination half-life of approximately 2.5 hours in clinical studies [3] [2].
Understanding the solubility characteristics of this compound is fundamental for developing effective stock solutions for various experimental applications. The compound demonstrates differential solubility across a range of solvents commonly used in research settings, with optimal dissolution in DMSO. The following table summarizes the key physicochemical properties and solubility data for this compound:
Table 1: Physicochemical Properties of this compound
| Property | Value | Condition | Reference |
|---|---|---|---|
| Molecular Weight | 449.99 g/mol | - | [2] |
| Appearance | White to off-white solid | Powder form | [2] |
| Melting Point | 106-107°C | - | [4] |
| Boiling Point | 576.7°C | At 760 mmHg | [4] |
| Flash Point | 302.6°C | - | [4] |
| Density | 1.239 g/cm³ | Predicted | [4] |
| LogP | 5.996 | - | [2] |
Table 2: Solubility Profile of this compound
| Solvent System | Solubility | Concentration | Application | | :--- | :--- | :--- | :--- | | DMSO | ~100 mg/mL | ~222.23 mM | Primary stock solution | [2] | | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥2.5 mg/mL | ≥5.56 mM | In vivo formulations | [2] | | 10% DMSO + 90% Corn Oil | ≥2.5 mg/mL | ≥5.56 mM | Oral administration studies | [2] |
The solubility characteristics of this compound reveal several important considerations for experimental planning. The compound's high solubility in DMSO makes it an ideal solvent for primary stock solution preparation, allowing concentrated solutions (~100 mg/mL) suitable for long-term storage. For biological assays and in vivo applications, the compound requires specific formulation approaches to maintain solubility while ensuring compatibility with experimental systems. The recommended solvent systems for in vivo work include combinations with PEG300, Tween80, and saline or corn oil, which maintain the compound in solution at concentrations adequate for administration while minimizing potential solvent toxicity [2].
The preparation of consistent, stable stock solutions is critical for obtaining reliable and reproducible experimental results with this compound. The following workflow outlines the comprehensive process for stock solution preparation:
Figure 1: Workflow for this compound Stock Solution Preparation
The preparation of primary stock solutions requires strict attention to solvent quality and moisture control. Use high-quality, anhydrous DMSO with a documented purity ≥99.9% to prevent compound degradation and hydrolysis. The step-by-step protocol is as follows:
Table 3: Primary Stock Solution Preparation Guide
| Parameter | Specification | Notes |
|---|---|---|
| Recommended Concentration | 5-100 mg/mL | Lower for screening, higher for storage |
| Solvent | Anhydrous DMSO (>99.9%) | Moisture content <0.01% |
| Container | Amber glass vials | Prevents light degradation |
| Mixing Method | Vortex + sonication | Ensures complete dissolution |
| Final Solution Quality | Clear, no particulates | Filter if necessary (0.2µm) |
For biological applications, this compound stock solutions typically require dilution into experiment-specific formulations compatible with the assay system. The preparation of these working solutions demands careful consideration of solvent compatibility and concentration accuracy:
Table 4: Formulation Protocols for Experimental Applications
| Application | Formulation Composition | Preparation Method | Final Concentration | | :--- | :--- | :--- | :--- | | Injection Formulation | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | Sequential addition with mixing | ≥2.5 mg/mL (5.56 mM) | [2] | | Oral Administration | 10% DMSO + 90% Corn Oil | Direct addition with vigorous mixing | ≥2.5 mg/mL (5.56 mM) | [2] | | Cell Culture Studies | 0.1% DMSO in culture medium | Serial dilution from stock | Variable (typically µM range) | - |
The preparation of physiologically compatible formulations requires sequential addition of solvents to prevent precipitation:
Injection Formulation Protocol:
Oral Administration Formulation:
For cell culture applications, prepare working concentrations through serial dilution to maintain DMSO concentrations below 0.1% (v/v) to prevent cellular toxicity. Always include vehicle controls with equivalent DMSO concentrations in experimental designs.
Proper storage of this compound stock solutions is essential for maintaining chemical integrity and ensuring experimental reproducibility. The compound demonstrates sensitivity to moisture, light, and oxidation, requiring specific storage conditions:
Table 5: Storage Conditions and Stability Profile
| Form | Temperature | Stability | Protective Measures | | :--- | :--- | :--- | :--- | | Powder | -20°C | 3 years | Desiccant, inert atmosphere | [2] | | Powder | 4°C | 2 years | Desiccant | [2] | | DMSO Stock | -80°C | 6 months | Aliquot, moisture control | [2] | | DMSO Stock | -20°C | 1 month | Aliquot, limited access | [2] |
The long-term stability of this compound is maximized when stored as a powder at -20°C in a tightly sealed container with desiccant. For prepared stock solutions in DMSO, aliquoting into small, single-use volumes is strongly recommended to prevent repeated freeze-thaw cycles that accelerate degradation. Use amber glass vials or clear vials stored in dark containers to protect from light-induced degradation. Under recommended storage conditions, DMSO stock solutions maintain stability for approximately 6 months at -80°C or 1 month at -20°C [2].
Regular quality assessment of stock solutions is crucial for experimental integrity. Implement the following quality control measures:
Solutions showing discoloration (dark yellow to brown), cloudiness, or precipitate formation should be discarded immediately. Additionally, if experimental results begin to show diminished activity or increased variability, freshly prepare stock solutions to eliminate this potential source of error.
This compound is primarily used in cardiac electrophysiology research due to its Class Ic antiarrhythmic properties. The following protocol outlines its application in studying sodium channel blockade:
Preparation of Working Solutions:
Experimental Procedure:
Data Analysis:
This protocol allows researchers to characterize the potent sodium channel blocking properties of this compound and its use-dependent characteristics that define its Class Ic antiarrhythmic classification [5].
For animal studies of arrhythmia mechanisms and interventions, this compound requires formulation in physiologically compatible vehicles:
Formulation Preparation:
Dosing Protocol:
Monitoring and Assessment:
This protocol leverages this compound's longer-lasting electrophysiological effects compared to other Class Ic agents like flecainide, allowing extended observation windows and reduced dosing frequency in chronic models [2].
This compound requires careful handling with appropriate personal protective equipment (PPE) to minimize researcher exposure. The compound has demonstrated toxicity in animal studies, with an LD₅₀ unreported in mammals but with documented toxicity at 6500 µg/kg in unspecified mammal species [4]. The following safety protocols should be implemented:
Engineering Controls:
Personal Protective Equipment:
These safety measures align with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) recommendations for handling substances with acute toxicity hazards [6] [7] [8].
This compound demonstrates significant environmental toxicity, classified as very toxic to aquatic life with long-lasting effects (H410 hazard statement) [7]. Researchers must implement careful waste management practices:
Waste Collection:
Disposal Methods:
These disposal practices help prevent environmental contamination and potential ecological damage from this persistent aquatic toxin [7] [8].
Researchers may encounter several technical challenges when working with this compound. The following table addresses common issues and recommended solutions:
Table 6: Troubleshooting Guide for Stock Solution Preparation
| Problem | Possible Cause | Solution | Prevention |
|---|---|---|---|
| Precipitation | Moisture contamination, temperature shock | Warm to 37°C with shaking; may require reformulation | Use anhydrous DMSO; warm all components to room temperature |
| Discoloration | Oxidation, light exposure | Discard if dark yellow or brown | Use amber vials; store under inert gas; minimize storage time |
| Reduced Activity | Degradation, repeated freeze-thaw | Prepare fresh stock solution | Aliquot into single-use volumes; minimize freeze-thaw cycles |
| Inconsistent Results | Concentration inaccuracy, improper mixing | Verify pipette calibration; ensure complete dissolution | Calibrate equipment; extend mixing time; document procedures |
For specific experimental applications, consider these optimization strategies:
High-Throughput Screening:
Chronic Animal Studies:
Combination Therapy Studies:
These optimization approaches enhance the reliability and reproducibility of research findings while ensuring appropriate and ethical use of this potent pharmacological agent.
This compound represents a valuable research tool for investigating cardiac arrhythmia mechanisms and potential treatments. The successful application of this compound in experimental settings requires careful attention to solubility properties, solution preparation protocols, and appropriate storage conditions. The comprehensive protocols outlined in this document provide researchers with standardized methods for preparing and characterizing this compound stock solutions, working formulations for various experimental applications, and guidelines for ensuring compound stability throughout the research process. By adhering to these detailed protocols and safety considerations, researchers can maximize the reliability and reproducibility of their findings while maintaining a safe laboratory environment.
Here is a consolidated view of the fundamental data for Ethacizine HCl relevant to preparing stock solutions [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 57530-40-2 [1] [2] [3] |
| Molecular Formula | C₂₂H₂₈ClN₃O₃S [1] [3] |
| Molecular Weight | 449.99 g/mol [1] [3] |
| Appearance | White to off-white solid [1] [2] |
| Solubility in DMSO | ~100 mg/mL [1] [2] |
| Concentration in DMSO | ~222.23 mM [1] [2] |
This protocol is suitable for creating concentrated stock solutions for in vitro assays.
The search results provide several formulations for preparing working solutions from the DMSO stock for research involving animal models. The general principle is to sequentially add co-solvents to maintain solubility while diluting DMSO to a biologically tolerable concentration [2] [3].
Formulation 1: Aqueous Solution with PEG300 and Tween 80 This formulation is designed to achieve a clear solution in a primarily saline-based solvent.
Formulation 2: Solution with SBE-β-CD This formulation uses a cyclodextrin to enhance solubility and stability.
The workflow for planning and preparing your solutions, incorporating critical considerations from the search results, can be visualized as follows:
To inform your experimental design, the diagram below summarizes the known biological activity and research context of Ethacizine HCl.
This guide provides a foundation for working with Ethacizine HCl in a research setting. The consistent solubility data across suppliers allows for reliable stock solution preparation. The provided protocols for in vivo formulations and the critical note on DMSO's off-target effects are intended to help you design more robust and interpretable experiments. Successful research with this compound hinges on meticulous solution preparation and rigorous control for solvent effects.
Ethacizine (ethmozin) is a Class IC antiarrhythmic drug that has been used clinically for over three decades but has recently garnered renewed research interest due to its unique electrophysiological properties and potential applications in rhythm control strategies [1]. As a phenothiazine derivative, ethacizine exhibits potent sodium channel blockade with rapid kinetics, distinguishing it from other Class IC agents like propafenone and flecainide [1]. Recent research has focused on expanding its evidence base, particularly regarding its use in atrial fibrillation management and its potential "pill-in-the-pocket" applications similar to more established Class IC antiarrhythmics [2].
The drug demonstrates membrane-stabilizing activity through inhibition of fast sodium channels during phase 0 of the cardiac action potential, resulting in decreased conduction velocity in atrial, ventricular, and Purkinje fibers [1]. Unlike other Class IC agents, ethacizine also exhibits minor calcium channel blocking properties and affects membrane receptors associated with calcium channel regulation, suggesting a potentially unique multi-channel mechanism of action [1]. These pharmacological characteristics make ethacizine a compelling candidate for further investigation in specific arrhythmia subtypes, particularly in patients without significant structural heart disease.
Table 1: Pharmacological Properties of Class IC Antiarrhythmic Drugs
| Parameter | Ethacizine | Propafenone | Flecainide |
|---|---|---|---|
| Sodium channel blockade potency | High | High | High |
| Additional channel effects | Minor calcium channel blockade | β-blocking activity | None significant |
| Bioavailability | Not fully characterized | ~50% (extensive metabolism) | ~90% |
| Active metabolites | Not reported | Yes (5-hydroxypropafenone) | No |
| Use in "pill-in-the-pocket" | Under investigation | Established | Established |
| ESC guideline recommendation for AF | Limited evidence | Class I recommendation | Class I recommendation |
| Structural heart disease contraindication | Yes | Yes | Yes |
Table 2: Clinical Applications and Evidence Base
| Application | Ethacizine Evidence Level | Propafenone/Flecainide Evidence Level |
|---|---|---|
| Paroxysmal AF termination | Limited clinical studies | Multiple RCTs, guideline-recommended |
| Sinus rhythm maintenance in AF | Emerging real-world evidence | Established evidence |
| Ventricular arrhythmias | Historical studies | Limited evidence |
| Safety in structural heart disease | Contraindicated (CAST trial implications) | Contraindicated (CAST trial implications) |
| Autonomic nervous system interactions | Documented effects | Limited data |
Recent research indicates that despite belonging to the same pharmacological class, significant differences exist between ethacizine, propafenone, and flecainide in terms of receptor interactions, metabolic pathways, and autonomic nervous system effects [1]. These distinctions may have clinical implications for patient selection based on autonomic profile, with ethacizine demonstrating particular characteristics in conditions of parasympathetic activation [1] [3].
The Ethacizine Evaluation for acute and chronic treatment of aRial fibrillatioN in real practice: UkraInian NaTional surveY (ETERNITY) study represents a current systematic investigation into ethacizine's real-world application patterns [2]. This survey-based research employs a structured methodology to capture contemporary prescribing practices and outcomes associated with ethacizine use.
Primary Objectives:
Methodology:
Outcome Measures:
This protocol design enables comprehensive mapping of current ethacizine use while identifying potential areas for further targeted investigation [2].
Purpose: To evaluate the efficacy and safety of ethacizine for self-administered termination of recent-onset atrial fibrillation episodes in an outpatient setting.
Inclusion Criteria:
Exclusion Criteria:
Dosing Protocol:
Efficacy Endpoints:
Safety Monitoring:
This protocol adapts established "pill-in-the-pocket" methodologies used for propafenone and flecainide to the specific pharmacological characteristics of ethacizine [2].
Background: Evidence suggests ethacizine's electrophysiological effects are modified by autonomic nervous system activity, particularly under conditions of parasympathetic activation [1] [3]. This protocol outlines methodology for investigating these interactions.
Experimental Setup:
Parameters Assessed:
Intervention Groups:
Statistical Analysis:
This experimental approach enables characterization of ethacizine's autonomic interactions, potentially informing patient selection based on autonomic tone profiling [1].
Figure 1: Ethacizine Clinical Trial Workflow. SR: sinus rhythm.
Figure 2: Ethacizine Mechanism of Action Pathway.
The Cardiac Arrhythmia Suppression Trial (CAST) findings fundamentally influence all Class IC antiarrhythmic drug research, including ethacizine investigations [1]. This landmark study demonstrated increased mortality when Class IC agents (specifically encainide and flecainide) were used for asymptomatic ventricular arrhythmia suppression post-myocardial infarction. Consequently, ethacizine research protocols must strictly adhere to the following safety parameters:
Structural Heart Disease Exclusions:
Electrocardiographic Monitoring Protocols:
Current Research Gaps:
Recent research initiatives like the ETERNITY study aim to address some of these evidence gaps by systematically documenting real-world efficacy and safety outcomes [2]. Future research directions should include randomized controlled trials comparing ethacizine with propafenone for AF termination and maintenance, pharmacodynamic studies in specific autonomic states, and potential combination therapy investigations.
This compound (also known as Ethacizin or NIK-244) is a Class Ic antiarrhythmic agent. It works by inhibiting the depolarizing current responsible for conduction in the heart's atria and His-Purkinje-ventricular system [1] [2]. It is used to treat serious ventricular and supraventricular arrhythmias, including those associated with Wolff-Parkinson-White syndrome, primarily in Russia and some CIS countries [3]. The chemical information for the reference standard is summarized in the table below.
Table 1: Chemical Information for this compound
| Property | Description |
|---|---|
| CAS Number | 57530-40-2 [1] [4] [3] |
| Molecular Formula | C₂₂H₂₈ClN₃O₃S [1] [3] [2] |
| Molecular Weight | 449.99 g/mol [1] [3] [2] |
| Therapeutic Category | Class Ic Antiarrhythmic Agent [1] [2] |
| Related CAS (Free Base) | 33414-33-4 [4] |
| Storage Conditions | Sealed storage, away from moisture at 4°C for short-term or -20°C for long-term [2] [5] |
While a specific method for this compound was not detailed in the search results, the following is a proposed protocol based on a validated stability-indicating HPLC method for cetirizine dihydrochloride, which can serve as a template for method development [6]. This exemplifies the kind of detailed protocol required for analytical applications.
Application Note: Determination of this compound and Investigation of its Forced Degradation Kinetics.
1. Objective To develop and validate a stability-indicating HPLC method for the assay of this compound in bulk form and to study its degradation behavior under acidic and oxidative stress conditions.
2. Experimental Workflow
The following diagram outlines the key stages of the experimental protocol for forced degradation studies:
3. Materials and Methods
4. Detailed Chromatographic Conditions [6]
Table 2: HPLC Operating Conditions
| Parameter | Specification |
|---|---|
| Column | Symmetry C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 50 mM KH₂PO₄ : Acetonitrile (60:40, v/v) |
| pH of Mobile Phase | Adjusted to 3.5 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10-20 µL |
| Run Time | As required to elute all peaks (e.g., 10-15 min) |
| Column Temperature | Ambient |
5. Forced Degradation Study Protocol
6. Method Validation The method should be validated according to ICH guidelines to establish:
The mobile phase is critical for a successful separation. The conditions above are a starting point. For optimization, consider the following general strategies [7] [8]:
This compound analytical standards are available from several suppliers for research purposes. The table below lists some identified sources.
Table 3: Examples of Supplier Information
| Supplier | Product Description | Catalog Number |
|---|---|---|
| MedChemExpress | This compound (Standard) | HY-135121R [1] |
| SynZeal | Ethacizine Reference Standards & Impurities | SZ-E136001 [4] |
| PharmAffiliates | This compound API & Impurities | PA 05 2370000 [3] |
| Aobious | This compound | AT11239 [5] |
Ethacizine hydrochloride (also known as Ethacizin or NIK-244) is a Class Ic antiarrhythmic agent that exerts its therapeutic effects primarily through sodium channel blockade in cardiac tissue. This compound belongs to a group of drugs characterized by their potent inhibition of cardiac sodium channels, resulting in significant slowing of conduction throughout the heart's electrical system, including the atria, ventricles, and His-Purkinje system. Ethacizine has demonstrated longer-lasting effects compared to other Class Ic antiarrhythmics like Flecainide, making it a compound of significant research interest for both basic and clinical cardiovascular investigations [1] [2]. The drug has been particularly studied in Eastern European research centers, with recent surveys investigating its use in real-world clinical practice for atrial fibrillation management [3].
The molecular structure of this compound (C₂₂H₂₇N₃O₃S·HCl) with a molecular weight of 449.99 g/mol and CAS registry number 57530-40-2 provides the foundation for its pharmacological activity and physicochemical properties [1] [2]. Ethacizine prolongs conduction time and refractory periods in various cardiac tissues while exhibiting additional local anesthetic and antispasmodic activities [4]. Its therapeutic applications include management of ventricular and supraventricular extrasystoles, paroxysmal and non-paroxysmal ventricular and supraventricular tachycardias, and paroxysms of atrial fibrillation, including cases associated with pre-excitation syndromes like Wolff-Parkinson-White syndrome [4].
This compound possesses specific chemical properties that influence both its pharmacological behavior and analytical characterization:
The compound demonstrates storage stability when maintained under appropriate conditions: 2 years at -20°C in powder form, 2 weeks at 4°C in DMSO solution, and 6 months at -80°C in DMSO solution [1]. The structural features of Ethacizine include elements that facilitate its membrane interaction and channel blocking activity, with a pKa of approximately 7.66, which influences its ionization state and absorption profile across physiological pH gradients [4].
Ethacizine exerts its antiarrhythmic effects primarily through voltage-gated sodium channel blockade in cardiac myocytes. As a Class Ic antiarrhythmic agent according to the Vaughan-Williams classification system, it demonstrates potent inhibition of the depolarizing sodium current responsible for phase 0 of the cardiac action potential [1] [2]. This mechanism underlies its significant effects on conduction velocity throughout the heart's electrical system.
The drug preferentially binds to activated sodium channels, stabilizing them in their inactivated state and thereby reducing the availability of sodium channels for subsequent activation. This use-dependent blockade results in more pronounced effects in rapidly firing cardiac tissues, such as those found in arrhythmic foci. Ethacizine's binding kinetics show relatively slow association and dissociation compared to other Class I antiarrhythmics, contributing to its longer duration of action [2]. Additionally, research suggests possible secondary effects on potassium channels, which may contribute to its full electrophysiological profile, though these are less pronounced than its primary sodium channel blockade.
Table 1: Experimental Data on Ethacizine HCl Pharmacological Effects
| Experimental Model | Dose/Concentration | Key Findings | Reference |
|---|---|---|---|
| Canine ventricular muscle | Comparative study with flecainide | Demonstrated Class Ic antiarrhythmic activity with specific electrophysiological profile | [5] |
| Human clinical study (CHD patients) | Therapeutic dosing | Effective arrhythmia suppression; reduced conduction with minor hemodynamic changes | [6] |
| SA node and PM preparations | 1-300 μg direct injection | Negative chronotropic, negative inotropic, and coronary vasodilator effects | [2] |
This compound has been characterized through various experimental models and clinical studies that have quantified its antiarrhythmic potential and cardiovascular effects. The drug demonstrates a distinct electrophysiological profile compared to other Class Ic agents, with particular potency in suppressing arrhythmogenic foci across different cardiac tissues.
In vivo studies conducted on SA node and PM preparations have demonstrated that Ethacizine produces dose-dependent effects when administered as direct injections ranging from 1-300 μg. These effects include significant negative chronotropic action (reduced heart rate), negative inotropic influence (decreased contractility), and coronary vasodilation [2]. Clinical electrophysiological studies in patients with coronary heart disease have confirmed that Ethacizine effectively suppresses various forms of arrhythmias while moderately reducing conduction velocity with only minimal alterations in hemodynamic parameters and myocardial contractility [6].
Ethacizine's impact on specific cardiac conduction parameters has been systematically evaluated through both animal and human studies:
Recent survey data from the ETERNITY study initiative in Ukraine indicates that physicians report satisfaction with Ethacizine's performance in real-world clinical practice, particularly for maintaining and restoring sinus rhythm in patients with paroxysmal and persistent forms of atrial fibrillation, including its use in "pill in the pocket" treatment strategies [3].
Table 2: Electrophysiological and Hemodynamic Effects of Ethacizine HCl
| Parameter | Effect Direction | Magnitude/Timing | Clinical Significance |
|---|---|---|---|
| Intraatrial conduction | Decreased | Significant slowing | Reduces atrial flutter/fibrillation risk |
| His-Purkinje conduction | Decreased | Pronounced slowing | Suppresses ventricular tachycardias |
| AV nodal conduction | Minimal effect | Less than β-blockers/verapamil | Safer in patients with conduction disease |
| Sinus node rate | Decreased (negative chronotropy) | Dose-dependent 1-300 μg | Reduces tachycardia but may cause bradycardia |
| Myocardial contractility | Decreased (negative inotropy) | Minor changes in therapeutic range | Generally well-tolerated in compensated patients |
The isolated tissue preparation provides a controlled system for evaluating Ethacizine's effects on cardiac conduction and contractility. This protocol utilizes canine ventricular muscle or specialized conduction tissues to quantify drug effects on action potential parameters and conduction velocity.
Materials and Methods:
Experimental Workflow:
Voltage-clamp techniques provide direct assessment of Ethacizine's effects on cardiac sodium currents (Iₙₐ), enabling detailed characterization of its blocking kinetics and state-dependent interactions.
Solutions and Compounds:
Experimental Protocol:
In vivo evaluation of Ethacizine employs validated arrhythmia models that recapitulate features of human cardiac rhythm disturbances. These models provide critical information about the drug's efficacy, pharmacokinetics, and hemodynamic effects in intact physiological systems.
Canine Models of Atrial and Ventricular Arrhythmia:
Dosing and Administration:
Comprehensive cardiovascular monitoring is essential to characterize both therapeutic and potential adverse effects of Ethacizine in conscious or anesthetized animal models.
Hemodynamic Assessment Protocol:
The following diagram illustrates the integrated experimental workflow for in vivo evaluation of Ethacizine's antiarrhythmic efficacy and cardiovascular effects:
In Vivo Experimental Workflow for Ethacizine HCl Evaluation
Chromatographic analysis of Ethacizine requires specific conditions to ensure accurate quantification and purity assessment across various biological matrices and formulation types.
HPLC Protocol for Ethacizine Quantification:
Stability Assessment:
Ethacizine's relatively narrow therapeutic window and need for frequent dosing (3-4 times daily) in conventional formulations has prompted development of prolonged-release systems to maintain stable plasma concentrations and improve patient compliance [4].
Prolonged-Release Tablet Formulation:
Ethacizine continues to be investigated in contemporary clinical studies that examine its efficacy and safety profile in various patient populations. The ETERNITY study (Ethacizine Evaluation for acute and chronic treatment of aRial fibrillatioN in real practice: UkraInian NaTional surveY) represents a significant recent initiative to document real-world usage patterns and physician satisfaction with Ethacizine for rhythm control in atrial fibrillation patients [3]. This survey of 100 practitioners examines Ethacizine's application in both paroxysmal and persistent AF, including its use in "pill in the pocket" strategies similar to those employed with propafenone and flecainide.
Recent clinical data presented in 2024 indicates promising results for Ethacizine in managing both atrial and ventricular premature contractions. A prospective analysis documented efficacy and safety of Ethacizine in reducing ectopic burden with a favorable side effect profile [3]. Additionally, a Ukrainian clinical study reported positive outcomes using Ethacizine according to a "pill in the pocket" strategy for restoring sinus rhythm in hypertensive patients with paroxysmal atrial fibrillation, supporting its utility in outpatient rhythm control protocols [3].
Based on current literature and emerging clinical data, several research applications are particularly promising for Ethacizine investigation:
The following diagram illustrates the molecular mechanism of Ethacizine's antiarrhythmic action and its functional consequences on cardiac electrophysiology:
Molecular Mechanism of Ethacizine HCl Antiarrhythmic Action
Ethacizine (also known as Ethmozine) is a Class IC antiarrhythmic agent that was predominantly developed and researched in the Soviet Union during the 1970s. This pharmacological agent has demonstrated significant efficacy in managing various cardiac arrhythmias, particularly ventricular tachycardias and atrial fibrillation. Ethacizine's primary mechanism of action involves sodium channel blockade in cardiac cells, which results in slowed conduction of electrical impulses within the heart tissue. This occurs through a marked reduction in phase 0 depolarization of the cardiac action potential, ultimately prolonging the refractory period and making it more difficult for premature electrical impulses to trigger arrhythmic events. Ethacizine also exhibits minor effects on potassium channels, further contributing to cardiac rhythm stabilization through prolonged repolarization [1].
For researchers and drug development professionals, Ethacizine represents a compelling compound for investigating antiarrhythmic therapies, particularly in the context of ischemia-induced ventricular tachycardia models. The drug's potent effect on fast inward sodium current in myocardial fibers makes it a valuable tool for exploring the relationship between sodium channel kinetics and arrhythmogenesis in ischemic heart disease. Current research indicates that Ethacizine's electrophysiological properties are especially relevant for studying arrhythmia mechanisms in the setting of myocardial infarction and reperfusion injury, where altered conduction pathways create substrates for reentrant ventricular tachycardias [2]. The following application notes and protocols provide detailed methodologies for utilizing Ethacizine in experimental models of ventricular tachycardia, along with comprehensive data on its efficacy, safety profile, and practical considerations for research applications.
The canine model of acute myocardial ischemia has been extensively utilized to evaluate Ethacizine's electrophysiological actions and antiarrhythmic potential. In this model, experimental dogs undergo surgical occlusion of the left anterior descending coronary artery to create controlled myocardial ischemia. When administered intravenously at doses of 0.5 or 1 mg/kg, Ethacizine demonstrates significant conduction depression in the ischemic myocardium. Interestingly, while the drug effectively suppresses certain arrhythmic patterns, it also significantly increases the incidence of ventricular fibrillation in the acute ischemic setting. This paradoxical effect underscores the importance of careful dose titration and monitoring in experimental protocols involving acute coronary occlusion models. The electrophysiological effects of Ethacizine in this context are attributed to its intensive influence on fast inward sodium current in myocardial fibers, particularly in the context of ischemic tissue where conduction pathways are already compromised [2].
In clinical studies involving patients with various cardiovascular pathologies and ventricular tachycardia paroxysms, Ethacizine has demonstrated dose-dependent antiarrhythmic efficacy. Intravenous administration of Ethacizine at 0.6 ± 0.1 mg/kg prevented the induction of ventricular tachycardia in 66.7% of patients undergoing programmed electrical stimulation. However, an arrhythmogenic effect was observed in 16.7% of patients, manifested as a decrease in tachycardia cycle length. With oral administration at daily doses of 100 or 150 mg, Ethacizine prevented tachycardia induction in 20.8% of patients, with a lower arrhythmogenic effect recorded in 12.5% of cases. The drug's action was consistently associated with significant prolongation of the P-Q interval, QRS complex, and ventricular tachycardia cycle length, confirming its potent effects on cardiac conduction parameters. Long-term administration of Ethacizine at 150 mg daily to patients with confirmed antiarrhythmic response successfully prevented ventricular tachycardia paroxysms for observation periods ranging from 2 to 6.5 years [4].
Table 1: Ethacizine Efficacy in Ventricular Tachycardia Models
| Model Type | Dosage | Efficacy Rate | Arrhythmogenic Effect | Key Electrophysiological Changes |
|---|---|---|---|---|
| Canine (acute ischemia) | 0.5-1 mg/kg IV | Not quantified | Significant increase in ventricular fibrillation incidence | Depression of ischemic myocardial conduction [2] |
| Clinical (IV administration) | 0.6 ± 0.1 mg/kg IV | 66.7% prevention of VT induction | 16.7% (decreased tachycardia cycle length) | Prolonged P-Q, QRS, and VT cycle length [4] |
| Clinical (oral administration) | 100-150 mg/day | 20.8% prevention of VT induction | 12.5% | Prolonged P-Q, QRS, and VT cycle length [4] |
| Long-term clinical | 150 mg/day | Prevention of paroxysms for 2-6.5 years | Not reported | Maintained conduction prolongation [4] |
Table 2: Comparative Antiarrhythmic Drug Effects in VT Models
| Drug Parameter | Ethacizine | Propafenone | Flecainide |
|---|---|---|---|
| Sodium channel blockade potency | High | High | High |
| Use-dependence | Pronounced | Moderate | Pronounced |
| Effect on conduction | Marked slowing | Significant slowing | Marked slowing |
| Effect on repolarization | Minimal | Moderate | Moderate |
| Arrhythmogenic potential | Dose-dependent (up to 16.7%) | Lower incidence | Significant (CAST trial) [5] |
| Clinical evidence in VT | Moderate (Russian studies) | Extensive | Extensive (but concerning in structural heart disease) |
Ethacizine demonstrates a dose-dependent arrhythmogenic potential that researchers must carefully consider in experimental designs. In clinical electrophysiological studies, intravenous administration produced proarrhythmic effects in 16.7% of patients, primarily manifested as decreased ventricular tachycardia cycle length, which could potentially accelerate the arrhythmia. In canine models of acute myocardial ischemia, Ethacizine significantly increased the incidence of ventricular fibrillation following coronary artery occlusion. This paradoxical effect highlights the complex interaction between sodium channel blockade and ischemic myocardium, where conduction slowing may facilitate reentrant arrhythmias. The proarrhythmic risk appears most pronounced in the context of acute ischemia and structural heart disease, necessitating careful risk-benefit analysis when including Ethacizine in experimental protocols [2] [4].
Ethacizine is contraindicated in patients with significant structural heart disease, severe heart failure, or marked hypotension. Particular caution is warranted in subjects with a history of myocardial infarction, as the drug can exacerbate certain conditions related to heart damage. Ethacizine undergoes metabolism through the cytochrome P450 system, primarily CYP3A4, making it susceptible to interactions with inhibitors or inducers of this enzyme pathway. Concomitant administration with CYP3A4 inhibitors such as ketoconazole, erythromycin, or grapefruit juice can significantly increase Ethacizine plasma concentrations, potentially elevating toxicity risk. Conversely, CYP3A4 inducers like rifampin or St. John's Wort may reduce Ethacizine levels, compromising its efficacy. Additionally, co-administration with other antiarrhythmic agents (particularly Class IA or Class III drugs) may produce additive QT prolongation and increase the risk of torsades de pointes, requiring enhanced monitoring in experimental settings [1].
Diagram 1: Comprehensive workflow for Ethacizine testing in canine ischemia-induced ventricular tachycardia model
Diagram 2: Ethacizine's electrophysiological mechanisms showing dual antiarrhythmic and proarrhythmic potential
Ethacizine represents a potent Class IC antiarrhythmic agent with significant effects on sodium channel conduction, making it a valuable tool for investigating ventricular tachycardia mechanisms and therapies. The canine ischemia model provides a reproducible platform for evaluating Ethacizine's electrophysiological actions, particularly its dose-dependent antiarrhythmic and proarrhythmic effects. Researchers should carefully consider the paradoxical proarrhythmic potential of Ethacizine, especially in the setting of acute myocardial ischemia, where it may increase ventricular fibrillation incidence despite its overall antiarrhythmic classification.
The experimental protocols outlined herein provide comprehensive methodologies for conducting rigorous investigations into Ethacizine's effects on ventricular tachycardia. These approaches enable systematic evaluation of the drug's electrophysiological properties, dose-response relationships, and safety profile in both acute and chronic settings. When utilizing these protocols, researchers should prioritize appropriate animal care standards, meticulous surgical technique, and comprehensive physiological monitoring to ensure valid and reproducible results. Further research should focus on optimizing dosing strategies to maximize Ethacizine's antiarrhythmic benefits while minimizing its proarrhythmic risks, particularly through investigation of its interactions with other antiarrhythmic agents and its effects in different myocardial substrate conditions.
Ethacizine (also known as ethacyzine) is a Class Ic antiarrhythmic agent according to the Vaughan Williams classification, characterized by its potent sodium channel blocking properties. This pharmaceutical compound is primarily used for managing severe and refractory ventricular and supraventricular arrhythmias, particularly in cases accompanied by organic heart disease. Ethacizine has shown specific efficacy in treating supraventricular paroxysmal tachycardia and refractory tachycardia associated with Wolff-Parkinson-White (WPW) syndrome [1].
The drug's primary mechanism involves inhibition of fast sodium channels in cardiac myocytes, which are responsible for the rapid influx of sodium ions during Phase 0 of the cardiac action potential. By blocking these channels, Ethacizine effectively reduces the rate and amplitude of Phase 0 depolarization, thereby slowing conduction velocity through cardiac tissue, including the atria, ventricles, and Purkinje fibers. This action manifests electrocardiographically as prolongation of the QRS complex, reflecting slowed ventricular conduction [2].
Unlike Class III antiarrhythmic drugs, Ethacizine has minimal effect on the repolarization phase (Phase 3) of the cardiac action potential, making it particularly advantageous in clinical scenarios where QT interval prolongation (which can predispose to torsades de pointes) is undesirable. Additionally, Ethacizine exhibits some degree of beta-adrenergic blocking activity, which contributes to its antiarrhythmic effects by reducing sympathetic stimulation of the heart [2].
Table 1: Fundamental Pharmacological Properties of Ethacizine
| Parameter | Characteristics |
|---|---|
| Classification | Class Ic antiarrhythmic |
| Primary Mechanism | Fast sodium channel blockade |
| ECG Effects | Prolonged QRS complex; minimal QT effect |
| Additional Properties | Mild beta-adrenergic blockade |
| Bioavailability | ~40% (oral) |
| Protein Binding | 90% |
| Metabolism | Extensive hepatic |
| Elimination Half-life | 2.5 hours |
| Primary Excretion | Renal |
Clinical studies have demonstrated Ethacizine's significant efficacy in terminating supraventricular tachyarrhythmias. In one clinical trial involving 17 patients with various forms of supraventricular paroxysmal tachycardia, intravenous administration of Ethacizine at doses of 50-100 mg achieved termination in 94.7% of cases (18 out of 19 arrhythmic paroxysms) within 3-10 minutes of administration [3].
The drug's effectiveness varies according to the specific mechanism of tachycardia. In AV recurrent tachycardia, Ethacizine acts by creating conduction blockade in the AV node in either anterograde or retrograde directions. For orthodromic tachycardia, it produces impulse conduction blockade via accessory conductive pathways, while in antidromic tachycardia, it creates retrograde blockade in the AV node [3].
A comparative study evaluating Ethacizine against Bonnecor in 77 patients with frequent episodes of supraventricular paroxysmal tachycardia demonstrated Ethacizine's superior efficacy. After intravenous administration, tachycardia was sustained in only 10.9% of Ethacizine patients compared to 55.0% in the Bonnecor group. Specifically, Ethacizine achieved 100% efficacy in arresting nodal tachycardia and 82.6% efficacy in orthodromic tachycardia. The anti-recurrence effects of Ethacizine in preventing repeated episode provocation were observed in 70.5% of cases, significantly higher than Bonnecor's 32.0% [4].
Table 2: Clinical Efficacy of Ethacizine in Supraventricular Tachycardia
| Tachycardia Type | Patient Population | Administration Route | Dosage | Efficacy Rate | Time to Effect |
|---|---|---|---|---|---|
| Various SVT Types | 17 patients (19 paroxysms) | Intravenous | 50-100 mg | 94.7% | 3-10 minutes |
| Nodal Tachycardia | 17 patients | Intravenous | 50-100 mg | 100% | Not specified |
| Orthodromic Tachycardia | 23 cases | Intravenous | 50-100 mg | 82.6% | Not specified |
| Antidromic Tachycardia | 4 cases | Intravenous | 50-100 mg | 75.0% | Not specified |
| Overall SVT (Comparative Study) | 46 patients | Intravenous | Not specified | 89.1% termination | Not specified |
The clinical evaluation of Ethacizine's antiarrhythmic effects typically employs transesophageal atrial pacing for arrhythmia induction and termination assessment. The following detailed protocol is adapted from published clinical trials [3]:
Patient Preparation: Patients should undergo baseline assessment including 12-lead ECG, echocardiogram, and routine blood tests. Antiarrhythmic medications (except Ethacizine) should be withdrawn for at least 5 half-lives prior to study.
Electrophysiological Monitoring: In addition to standard external ECG leads, place esophageal electrodes for precise atrial activity recording. This allows accurate differentiation of various supraventricular tachycardia mechanisms.
Arrhythmia Induction: Utilize rapid left atrial transesophageal pacing with progressively decreasing cycle lengths until sustained supraventricular tachycardia is induced. Pacing protocols should include:
Drug Administration: Prepare Ethacizine at concentration of 50-100 mg in appropriate intravenous solution. Administer as slow intravenous injection over 3-5 minutes with continuous ECG monitoring.
Efficacy Assessment: Following drug administration, observe for:
Safety Monitoring: Continuously monitor for proarrhythmic effects, particularly ventricular tachycardia, which has been reported as a serious side effect [3].
For long-term management of recurrent supraventricular tachycardia, the following oral administration protocol is recommended based on pharmacological data [1]:
Initial Dosing: Begin with 50-100 mg orally three times daily (approximately every 8 hours), considering the drug's 2.5-hour half-life.
Titration Protocol: Adjust dosage based on therapeutic response and tolerance every 3-4 days. The maximum recommended daily dose should not exceed 300 mg.
Therapeutic Drug Monitoring: Assess efficacy through:
Long-term Safety Assessment: Schedule regular follow-up visits with 12-lead ECG to monitor QRS duration, along with periodic liver and kidney function tests due to hepatic metabolism and renal excretion.
Ethacizine demonstrates a generally acceptable safety profile, though several important considerations must be addressed. Clinical studies indicate that side effects occur more frequently with Ethacizine compared to some alternative antiarrhythmic agents [4]. The most serious reported adverse effect is ventricular tachycardia, emphasizing the need for careful patient selection and monitoring, particularly during initial administration [3].
The proarrhythmic potential of Ethacizine necessitates caution in patients with structural heart disease or significant myocardial ischemia. This risk is consistent with other Class Ic antiarrhythmic drugs and underscores the importance of thorough cardiovascular assessment before initiating therapy [2].
Based on clinical trial data and pharmacological properties, the following risk mitigation strategies are recommended:
Contraindications: Patients with significant left ventricular dysfunction (ejection fraction <30%), recent myocardial infarction (<3 months), and those with history of drug-induced life-threatening arrhythmias should not receive Ethacizine.
Special Populations: Use with caution in elderly patients and those with hepatic or renal impairment due to the drug's metabolism and excretion profile. Dose adjustment may be necessary.
Drug Interactions: Exercise caution with concomitant administration of other sodium channel blockers, beta-blockers, or drugs that affect cardiac conduction.
Diagram 1: Comprehensive Mechanism of Action of Ethacizine - This diagram illustrates Ethacizine's primary sodium channel blocking effects, secondary beta-adrenergic properties, and resultant electrical effects that terminate supraventricular tachycardia.
Ethacizine has been evaluated against other antiarrhythmic agents in multiple clinical trials. In a comparative study with Bonnecor, Ethacizine demonstrated significantly higher efficacy in both terminating acute episodes (89.1% vs. 45.0%) and preventing recurrence (70.5% vs. 32.0%) [4].
Another randomized, double-blind, crossover study compared Ethacizine with allapinin and mexitil in 33 patients with high-grade ventricular arrhythmias, including paroxysmal ventricular tachycardia. This study established the comparative group antiarrhythmic efficacy and safety profiles of each drug, though specific numerical results for Ethacizine in this trial were not provided in the abstract [5].
Table 3: Comparative Antiarrhythmic Efficacy
| Drug | Study Population | Acute Termination Efficacy | Recurrence Prevention | Notes |
|---|---|---|---|---|
| Ethacizine | 46 patients with SVT | 89.1% | 70.5% | Higher side effect incidence |
| Bonnecor | 31 patients with SVT | 45.0% | 32.0% | Lower efficacy profile |
| Allapinin | 33 patients with ventricular arrhythmias | Not specified | Not specified | Comparative study |
| Mexitil | 33 patients with ventricular arrhythmias | Not specified | Not specified | Comparative study |
Ethacizine is well-absorbed after oral administration, with a bioavailability of approximately 40%. The drug exhibits extensive protein binding (90%) and undergoes hepatic metabolism with subsequent renal excretion of metabolites and parent compound. The relatively short elimination half-life of 2.5 hours supports a dosing frequency of three times daily to maintain therapeutic concentrations [1].
The drug is manufactured under the brand name Ethacizin by the Latvian pharmaceutical company Olainfarm and is currently approved for use in Russia and other CIS countries. It is indicated specifically for severe and/or refractory ventricular and supraventricular arrhythmias, particularly those accompanied by organic heart disease and refractory tachycardia in Wolff-Parkinson-White syndrome [1].
Diagram 2: Clinical Management Algorithm for Ethacizine in SVT - This workflow outlines comprehensive patient management from initial assessment through treatment and long-term monitoring when using Ethacizine for supraventricular tachycardia.
Ethacizine represents an effective Class Ic antiarrhythmic option for managing supraventricular tachyarrhythmias, particularly in treatment-resistant cases. Its dual mechanism of sodium channel blockade and mild beta-adrenergic inhibition provides potent antiarrhythmic effects with termination rates exceeding 85% in most clinical studies. The drug's favorable pharmacokinetic profile supports both intravenous administration for acute termination and oral dosing for long-term prevention.
While Ethacizine demonstrates superior efficacy compared to some alternative antiarrhythmic agents, clinicians must remain vigilant about its proarrhythmic potential and implement appropriate safety monitoring. The drug's established efficacy in various supraventricular tachycardia mechanisms, including those associated with WPW syndrome, positions it as a valuable therapeutic option when standard treatments prove inadequate.
Further comparative studies with contemporary antiarrhythmic agents and long-term safety data would strengthen its position in the antiarrhythmic armamentarium. Currently, Ethacizine remains an important therapeutic choice in regions where it is approved, particularly for challenging cases of supraventricular tachycardia.
Ethacizine hydrochloride (chemical name: ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate hydrochloride) is a class Ic antiarrhythmic agent with demonstrated efficacy in managing cardiac arrhythmias associated with myocardial infarction (MI). This phenothiazine derivative exhibits a unique combination of potent antiarrhythmic activity and myocardial protective properties, making it particularly relevant for comprehensive post-infarction care. Ethacizine has been used clinically in Russia and other CIS countries since the 1980s for managing severe ventricular and supraventricular arrhythmias, especially those accompanied by organic heart disease including acute MI.
The drug's relevance in myocardial infarction stems from its dual mechanism of action—direct antiarrhythmic effects through sodium channel blockade and anti-ischemic properties that help limit infarct size. According to preclinical studies, Ethacizine demonstrates a prolonged inhibitory effect on ST-segment elevation during coronary occlusion, increases the threshold of myocardial ischemia development, and reduces the size of experimental infarction [1]. This combination of electrophysiological stabilization and cardioprotection positions Ethacizine as a promising therapeutic agent for the complex pathophysiology of myocardial infarction, particularly in cases refractory to conventional antiarrhythmic therapy.
Ethacizine belongs to the phenothiazine dialkylaminoacyl derivatives class, specifically identified as phenothiazin-2-carbethoxyamino-10 (beta-diethylamino-propionyl) hydrochloride [1]. With a molecular formula of C₂₂H₂₈ClN₃O₃S and a molecular weight of 449.99 g/mol, this compound presents as a small molecule with favorable pharmacokinetic properties for antiarrhythmic therapy. The drug demonstrates approximately 40% oral bioavailability with extensive hepatic metabolism and an elimination half-life of approximately 2.5 hours [2]. Protein binding is significant at approximately 90%, which contributes to its sustained pharmacological effects despite the relatively short half-life.
The structural relationship between Ethacizine and its analog ethmozin reveals important pharmacodynamic insights. Ethacizine exceeds ethmozin by approximately two times in antiarrhythmic intensity and 4-5 times in duration of action [1]. This enhanced potency and duration can be attributed to strategic molecular modifications that improve receptor binding affinity and metabolic stability. The drug's metabolism follows complex hepatic pathways producing several active metabolites that may contribute to its overall therapeutic profile [2].
Table 1: Primary Pharmacodynamic Properties of Ethacizine
| Property | Mechanism | Clinical Significance |
|---|---|---|
| Sodium Channel Blockade | Potent inhibition of cardiac voltage-gated sodium channels | Class Ic antiarrhythmic action; reduces conduction velocity |
| Anti-ischemic Effect | Reduction of ST-segment elevation during coronary occlusion | Limits myocardial ischemic damage; antianginal properties |
| Infarct Size Limitation | Preservation of ischemic myocardial tissue | Reduces experimental infarction size by unknown mechanisms |
| Conduction Modulation | Slows atrioventricular and AV-node conduction | Suppresses reentrant arrhythmias; increases refractory periods |
Ethacizine exerts its primary therapeutic effects through potent sodium channel blockade, characteristic of class Ic antiarrhythmic agents according to the Vaughan Williams classification. This action manifests as a rate-dependent depression of cardiac conduction, particularly in the His-Purkinje system and ventricular myocardium. Electrophysiological studies in canine models demonstrate that Ethacizine significantly slows atrioventricular conduction, increases the time of sinus node function recovery, and prolongs effective atrioventricular refractory periods [3]. These effects collectively contribute to its potent antiarrhythmic efficacy against both ventricular and supraventricular arrhythmias.
Beyond its electrophysiological actions, Ethacizine exhibits marked antianginal properties and demonstrates a capacity to limit experimental infarction size [1]. The drug shows a prolonged inhibitory effect on the average elevation of the ST interval at multiple leads of the epicardial electrogram during coronary occlusion and increases the threshold of myocardial ischemia development. This multi-faceted pharmacological profile—combining antiarrhythmic, anti-ischemic, and infarct-sparing effects—represents a unique therapeutic advantage in the context of myocardial infarction where both arrhythmia management and myocardial preservation are critical treatment goals.
Diagram 1: Comprehensive Mechanism of Action of Ethacizine in Myocardial Infarction. The diagram illustrates the multi-faceted pharmacological profile of Ethacizine, highlighting both primary electrophysiological mechanisms and secondary protective effects that contribute to its therapeutic efficacy in myocardial infarction.
Ethacizine demonstrates significant efficacy in managing various arrhythmias complicating myocardial infarction. Clinical trials have established its particular value in acute MI settings where arrhythmia control is critical for patient survival and recovery. A 1988 clinical study published in Kardiologiia demonstrated that Ethacizine was effective in 82.4% of patients with acute myocardial infarction presenting with cardiac rhythm disorders [4]. This represents a substantially higher efficacy rate compared to patients with other cardiac diseases (65% efficacy), highlighting the drug's particular relevance in the infarction setting.
The same study systematically evaluated different administration methods, finding that intravenous jet injections of 50 mg Ethacizine (administered at 10 mg/min) produced therapeutic effects in 100% of cases with ventricular extrasystoles and paroxysms of both supraventricular and ventricular tachycardia. For atrial fibrillation paroxysms, the efficacy rate was 59.5%, with researchers noting a correlation between therapeutic effect and both the duration of atrial fibrillation and the specific type of underlying heart disease [4]. The study concluded that Ethacizine is not justified for paroxysmal auricular flutter but shows exceptional promise for other arrhythmic manifestations in MI.
Beyond arrhythmia management, Ethacizine exhibits direct protective effects on ischemic myocardium that contribute to its therapeutic value in infarction. Preclinical research published in the Bulletin of Experimental Biology and Medicine demonstrated that Ethacizine preserves structural and functional integrity of myocardial tissue during ischemic insults [5]. These findings correlate with earlier pharmacological studies showing Ethacizine's capacity to reduce experimental infarction size through mechanisms that appear independent of its primary antiarrhythmic action [1].
Table 2: Clinical Efficacy of Ethacizine for Different Arrhythmia Types in MI
| Arrhythmia Type | Efficacy Rate | Dosing Regimen | Administration Method |
|---|---|---|---|
| Ventricular Extrasystoles | 100% | 50 mg at 10 mg/min | Intravenous jet injection |
| Supraventricular Tachycardia | 100% | 50 mg at 10 mg/min | Intravenous jet injection |
| Ventricular Tachycardia | 100% | 50 mg at 10 mg/min | Intravenous jet injection |
| Atrial Fibrillation Paroxysms | 59.5% | 50 mg at 10 mg/min | Intravenous jet injection |
| Various Rhythm Disorders in Acute MI | 82.4% | 1.7 mg/min | Intravenous drip infusion |
| Rhythm Disorders in Non-MI Patients | 65% | 1.7 mg/min | Intravenous drip infusion |
The antianginal properties of Ethacizine further enhance its therapeutic profile in coronary heart disease and infarction settings. Research indicates the drug produces a "prolonged inhibitory effect on the average elevation of the ST interval" during coronary occlusion and "increases the threshold of myocardial ischemia development" [1]. This electrocardiographic evidence of reduced ischemia, combined with observed reductions in experimental infarction size, suggests Ethacizine provides comprehensive cardioprotection that extends beyond its rhythm-stabilizing effects. The combination of potent antiarrhythmic activity with demonstrated anti-ischemic properties makes Ethacizine a uniquely positioned therapeutic agent for addressing the multifaceted pathophysiology of myocardial infarction.
The electrophysiological effects of Ethacizine can be systematically evaluated using isolated cardiac tissue preparations and cellular electrophysiology techniques. The following protocol outlines a standardized approach for assessing the drug's class Ic antiarrhythmic properties:
Tissue Preparation: Canine or guinea pig ventricular muscle strips or isolated Purkinje fibers are suspended in temperature-controlled (36±0.5°C) tissue baths containing oxygenated (95% O₂, 5% CO₂) Tyrode's solution with composition (in mM): NaCl 137, KCl 4, NaH₂PO₄ 0.9, NaHCO₃ 12, CaCl₂ 1.8, MgSO₄ 0.5, and glucose 5.5. The preparations are electrically stimulated at basic cycle lengths of 300-1000 ms using rectangular pulses of 1-2 ms duration at twice diastolic threshold voltage [3].
Action Potential Recording: Transmembrane action potentials are recorded using conventional glass microelectrodes filled with 3M KCl (resistance 10-20 MΩ) connected to a high-input impedance amplification system. Key parameters measured include action potential amplitude (APA), maximum depolarization velocity (Vmax), action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀), and resting membrane potential (RMP). Measurements are taken at baseline and after 30-60 minutes of exposure to Ethacizine at concentrations ranging from 1-10 μM [6].
Conduction Velocity Assessment: In multicellular preparations or isolated tissue sheets, conduction velocity is determined by measuring the time interval between stimulation artifact and local activation at multiple recording sites. The rate-dependent effects of Ethacizine are evaluated by assessing changes in conduction time and Vmax at progressively decreasing cycle lengths (300-1000 ms). Typical of class Ic agents, Ethacizine demonstrates greater suppression of Vmax at faster stimulation rates [3].
The cardioprotective efficacy of Ethacizine in myocardial infarction can be evaluated using established canine models of coronary occlusion and reperfusion. The following protocol details a comprehensive assessment approach:
Surgical Preparation: Adult mongrel dogs (weight 15-25 kg) are anesthetized with sodium pentobarbital (30 mg/kg IV), intubated, and ventilated with room air. The right femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively. A left thoracotomy is performed through the fifth intercostal space, the pericardium is incised, and the left anterior descending coronary artery (LAD) is isolated approximately 1-2 cm from its origin [3] [5].
Infarction Induction and Drug Administration: Myocardial infarction is induced by complete occlusion of the isolated LAD segment for 60-90 minutes followed by reperfusion. Ethacizine is administered intravenously at doses of 1-2 mg/kg either before occlusion (for preconditioning protocols) or at reperfusion (for postconditioning protocols). Sham-operated animals receive vehicle alone. Epicardial electrograms are recorded from multiple sites across the ischemic risk zone using a electrode array to monitor ST-segment elevation, a key indicator of myocardial injury [1].
Infarct Size Quantification: After 4-6 hours of reperfusion, the LAD is reoccluded and Evans blue dye is injected to delineate the area at risk. The heart is then excised, sliced into 5-7 transverse sections, and incubated in triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes to differentiate viable (brick-red) from necrotic (pale) myocardium. The area of necrosis is expressed as a percentage of the total area at risk using computerized planimetry. Ethacizine treatment typically demonstrates a significant reduction in infarct size compared to vehicle controls [5].
Diagram 2: Experimental Workflow for Evaluating Ethacizine in Canine Myocardial Infarction Model. This protocol assesses the cardioprotective efficacy of Ethacizine through systematic surgical preparation, controlled coronary occlusion, and quantitative infarct size measurement.
Given that myocardial infarction is often accompanied by increased sympathetic tone, which can antagonize antiarrhythmic drug effects, a specialized protocol evaluates Ethacizine efficacy under beta-adrenergic stimulation:
Experimental Setup: Dogs with previously created myocardial infarction (24-72 hours post-infarction) are anesthetized and instrumented as described in section 4.2. A quadripolar electrode catheter is positioned in the right atrium for programmed electrical stimulation to assess sinus node recovery time (SNRT), atrioventricular nodal refractory periods, and ventricular effective refractory period (VERP) using standard extrastimulus techniques [3].
Isoproterenol Infusion: Beta-adrenergic stimulation is induced by continuous intravenous infusion of isoproterenol at 0.5-2 μg/min, titrated to increase baseline heart rate by 20-30%. Electrophysiological parameters are measured before and during isoproterenol infusion, both in the absence and presence of Ethacizine (1-2 mg/kg IV).
Data Interpretation: Under normal conditions, Ethacizine significantly slows atrioventricular conduction and increases refractory periods. However, during isoproterenol-induced sympathetic stimulation, some Ethacizine effects (particularly increased refractoriness) may completely disappear, while conduction slowing effects are attenuated [3]. This protocol highlights the importance of considering autonomic tone when implementing Ethacizine therapy in post-infarction patients.
Ethacizine demonstrates a generally acceptable safety profile when administered appropriately, though like all potent antiarrhythmic agents, it requires careful patient monitoring. The most comprehensive safety data come from clinical studies comparing different administration methods. Research has demonstrated that intravenous drip infusion at 1.7 mg/min significantly reduces the incidence of side effects compared to bolus administration while maintaining therapeutic efficacy [4]. This administration method is particularly recommended for patients with acute myocardial infarction who may be hemodynamically compromised.
The proarrhythmic potential of Ethacizine, while present as with all class Ic antiarrhythmic agents, appears less pronounced than some other drugs in this class when used in appropriate patient populations. The drug's potential to slow cardiac conduction necessitates careful ECG monitoring for excessive PR, QRS, or QT interval prolongation. In patients with preexisting conduction system disease, including sinus node dysfunction or bundle branch block, Ethacizine should be used with extreme caution or avoided altogether. Dose adjustment is recommended in patients with hepatic impairment due to the drug's extensive hepatic metabolism [2].
Ethacizine exhibits several clinically important drug interactions that must be considered in therapeutic planning. Concurrent administration with other cardiac-depressant drugs (including other antiarrhythmics, beta-blockers, and certain calcium channel blockers) may result in additive negative inotropic and dromotropic effects. The metabolism of Ethacizine may be affected by drugs that inhibit or induce hepatic cytochrome P450 enzymes, though specific isozyme involvement requires further characterization [2].
Table 3: Safety Considerations and Management Strategies for Ethacizine Therapy
| Safety Concern | Risk Factors | Preventive Measures | Management Strategies |
|---|---|---|---|
| Conduction Abnormalities | Preexisting conduction disease; Elderly patients | Baseline ECG; Start with lower doses | Reduce dose or discontinue; Temporary pacing if severe |
| Proarrhythmia | Severe structural heart disease; Electrolyte imbalances | Correct electrolytes pre-treatment; Continuous ECG monitoring | Drug discontinuation; DC cardioversion if needed |
| Hypotension | Rapid IV administration; Compromised LV function | Slow infusion rates (1-2 mg/min); Hemodynamic monitoring | Fluid administration; Vasopressors if severe |
| Drug Interactions | Concomitant CYP450 modulators; Other antiarrhythmics | Review medication profile; Therapeutic drug monitoring | Dose adjustment; Increased monitoring frequency |
Ethacizine is contraindicated in patients with cardiogenic shock, severe bradycardia, preexisting high-grade atrioventricular block (without permanent pacemaker), severe congestive heart failure, and known hypersensitivity to phenothiazine derivatives. The drug should be used with particular caution in patients with recent myocardial infarction (especially within the first 24-48 hours) and those with impaired hepatic function due to reduced drug clearance [2] [4]. Careful patient selection and appropriate monitoring are essential for maximizing the therapeutic benefit while minimizing risks associated with Ethacizine therapy.
Ethacizine maintains approved clinical use in Russia and several CIS countries, where it has been commercially available since the 1980s under the brand name Ethacizin manufactured by the Latvian pharmaceutical company Olainfarm [2]. The drug is officially indicated for management of severe and/or refractory ventricular and supraventricular arrhythmias, particularly those accompanied by organic heart disease. An important approved indication includes treatment of refractory tachycardia associated with Wolff-Parkinson-White syndrome, leveraging the drug's potent conduction-slowing properties across accessory pathways [2].
Despite its longstanding use in Eastern European markets, Ethacizine has not received regulatory approval in North America, Western Europe, or Japan. The drug remains classified as an investigational antiarrhythmic agent in these regions, with its primary clinical and research documentation available in Russian-language publications. The complex regulatory history of class Ic antiarrhythmic agents following the CAST (Cardiac Arrhythmia Suppression Trial) findings has likely influenced the limited global development of Ethacizine, despite its potentially favorable risk-benefit profile in selected patient populations [7].
Several promising research avenues merit investigation to better define Ethacizine's therapeutic potential in contemporary cardiology practice. First, randomized controlled trials comparing Ethacizine with established antiarrhythmic agents (particularly amiodarone) in specific arrhythmia subsets could help position the drug in treatment algorithms. Second, exploration of Ethacizine's anti-ischemic and infarct-sparing properties at lower, potentially safer doses might uncover applications beyond pure rhythm control. The molecular mechanisms underlying these protective effects represent an intriguing area of basic cardiovascular research [1] [5].
Future clinical development should consider patient stratification approaches identifying those most likely to benefit from Ethacizine's unique pharmacological profile. Potential target populations include patients with recurrent ventricular arrhythmias despite standard antiarrhythmic therapy, those with ischemia-related arrhythmias where dual anti-ischemic and antiarrhythmic effects would be advantageous, and specific genetic arrhythmia syndromes that respond favorably to sodium channel blockade. As precision medicine approaches advance in cardiology, Ethacizine may find renewed interest as a targeted therapeutic option for selected patient subpopulations with specific arrhythmia mechanisms and ischemic comorbidities.
This compound represents a unique therapeutic agent with combined antiarrhythmic, anti-ischemic, and cardioprotective properties that address multiple pathophysiological components of myocardial infarction. As a class Ic antiarrhythmic agent, it demonstrates potent sodium channel blockade with significant conduction-slowing effects that effectively suppress both ventricular and supraventricular arrhythmias in the infarction setting. Beyond its rhythm-stabilizing actions, Ethacizine exhibits documented antianginal properties and the capacity to limit experimental infarction size, providing comprehensive myocardial protection [1] [5].
The established clinical efficacy of Ethacizine in acute myocardial infarction—demonstrating 82.4% effectiveness for arrhythmia management in this population—supports its therapeutic value in this high-risk setting [4]. Optimized administration via intravenous drip infusion (1.7 mg/min) provides favorable efficacy with reduced side effects compared to bolus dosing. While Ethacizine use remains geographically limited to Russia and CIS countries currently, its distinctive pharmacological profile warrants continued research attention, particularly for patients with arrhythmias refractory to conventional antiarrhythmic therapy or those with combined ischemic and rhythm disorders that might benefit from its multifaceted mechanism of action.
For researchers developing purification methods, the following chemical data for Ethacizine is essential. This table consolidates information from chemical databases [1] [2].
| Property | Description |
|---|---|
| CAS Number | 33414-33-4 [1] [2] |
| Molecular Formula | C₂₂H₂₇N₃O₃S [1] [2] |
| Molecular Weight | 413.5 g/mol [1] |
| IUPAC Name | ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate [1] |
| Melting Point | 106-107 °C [2] |
| ATC Code | C01BC09 (Antiarrhythmics, class Ic) [1] |
While a direct method for Ethacizine is not available, recent literature discusses advanced techniques for purifying similar complex molecules. The following workflow illustrates a modern, bench-top approach for polar or unstable compounds that could be adapted for Ethacizine purification [3].
This method utilizes C18 solid-phase extraction (SPE) cartridges as a simpler and more cost-effective alternative to prep-HPLC, especially for compounds that may be unstable during lengthy purification processes [3]. The key is to separate the polar target compound from less polar impurities by leveraging hydrophobic interactions with the C18 stationary phase.
Purification analysis often relies on HPLC. Here are common issues and solutions synthesized from professional guides [4] and forum discussions [5].
| Problem | Possible Causes | Recommended Solutions [5] [4] |
|---|---|---|
| Baseline Noise/Drift | Temperature fluctuations, mobile phase composition change, detector contamination, air bubbles, electrical interference [5] [4]. | Use column oven, prepare mobile phase fresh, clean detector cell, degas mobile phase, check electrical connections [5] [4]. |
| Peak Shape Issues | Column overload, inappropriate mobile phase pH, void at column head, contaminated/worn column [4]. | Inject less sample, adjust mobile phase pH, replace column, use guard column [4]. |
| Retention Time Drift | Poor temperature control, incorrect mobile phase composition, leaks, pump flow instability [4]. | Use thermostatted oven, prepare mobile phase fresh, fix leaks, verify pump performance [4]. |
| Variable Peak Area | Variable injector volume, system leaks, air bubbles, inconsistent sample prep [4]. | Maintain injector, eliminate leaks, purge air, standardize sample prep [4]. |
| Ghost Peaks | Mobile phase/solvent impurities, carryover from previous runs, contamination [4]. | Flush system with strong solvent, use high-purity solvents, practice thorough cleaning, run blank injections [4]. |
| RI Detector Issues | Lamp life near end, temperature sensitivity, reference cell needs purging [5]. | Check/replace lamp, control ambient temperature, flush reference cell extensively with fresh mobile phase [5]. |
What should I do if my calibration with an RI detector suddenly gives funny results, even with the same standards?
This is a common scenario. First, focus on the detector itself [5]. Extensively purge the reference cell with fresh mobile phase (e.g., flush for an extended period at 2 mL/min) [5]. Check if the detector lamp is nearing the end of its life and consider replacing it. Also, ensure there have been no large changes in the laboratory's ambient temperature, as RI detectors are very sensitive to temperature fluctuations [5].
How can I confirm if a purification problem is due to the sample or the HPLC system?
A system suitability test is crucial. Run a known, well-behaved standard that works with your specific column and mobile phase conditions [5]. If this standard also shows problems (e.g., peak shape issues, retention time drift), the issue is likely with your HPLC system. If the standard runs correctly but your sample does not, the problem likely lies with the sample itself or its compatibility with the method.
Ethacizine is a Class Ic antiarrhythmic agent used to treat severe ventricular and supraventricular arrhythmias [1] [2]. Its primary mechanism involves potent inhibition of the fast sodium channels in cardiac myocytes. This action slows the rate of depolarization (Phase 0) of the cardiac action potential, thereby reducing conduction velocity, particularly in the His-Purkinje system and ventricles [1] [3]. This is often manifested on an electrocardiogram (ECG) as a widening of the QRS complex [3].
The following diagram illustrates its core mechanism and downstream effects.
For researchers, understanding the adverse effect profile is critical for designing toxicology studies and patient monitoring protocols in clinical trials. The table below summarizes the side effects of Ethacizine.
| Side Effect Category | Specific Effects | Clinical Management & Monitoring |
|---|
| Cardiovascular [4] [5] | Proarrhythmia (new or worsened VT/VF) [5], Bradycardia [4], Heart failure [5], Hypotension [5], Conduction delays (e.g., heart block) [5] | Pre-therapy: Correct electrolyte (K+, Mg2+, Ca2+) imbalances [5]. Monitoring: Continuous ECG monitoring to detect QRS widening, arrhythmias [4] [5]. Regular assessment of ejection fraction in at-risk patients [5]. | | Gastrointestinal [4] [5] | Nausea, Vomiting, Diarrhea, Abdominal discomfort [4] [5] | Effects often subside with continued use. Administering with food may mitigate symptoms [4]. | | Nervous System [4] [5] | Dizziness (15%) [5], Headache (8%) [5], Tremors, Coordination difficulties, Confusion [4], Paresthesia [5] | Assess neurological function at baseline and during treatment. Caution in elderly patients [4]. | | Hepatic [4] [5] | Elevated liver enzymes [4] [5] | Monitoring: Regular liver function tests (LFTs) are recommended for long-term therapy [4]. | | Other Systemic Effects | Blurred vision [5], Urinary retention [5], Drug fever [5], Allergic reactions (rash, urticaria) [4] [5] | Symptom-specific management. For allergic reactions, discontinuation and appropriate medical intervention are necessary [4]. |
The following table summarizes quantitative findings from published clinical trials, which can inform your experimental designs and efficacy benchmarks.
| Clinical Context | Patient Population | Efficacy Findings | Safety Observations |
|---|---|---|---|
| PES for VT [6] | 38 patients with recurrent sustained VT (26 with CAD, 12 with other conditions) | After IV ethacizine, VT was non-inducible in 22/26 CAD patients. Long-term oral treatment (200-400 mg/day) prevented recurrence in 25/26 CAD patients. | Some patients with inducible VT on drug still had good clinical outcomes. Recurrences were higher in non-CAD patients (6/12). |
| Extrasystole in IHD [7] | 40 IHD patients (aged 60-85) with extrasystole | 80% efficacy for ventricular extrasystole; 66% for supraventricular extrasystole with 150 mg/24h monotherapy. | No significant negative inotropic effect. Side effects in 20% of patients. Conduction delays (AV and intraventricular) noted. |
Based on the side effect profile, here are critical risk mitigation strategies for developing or working with Ethacizine:
The available information has some limitations that you should consider in your work:
The table below summarizes Ethacizine's core characteristics and quantitative data from foundational studies for your experimental design.
| Aspect | Details & Quantitative Data |
|---|---|
| Pharmacological Class | Class Ic antiarrhythmic agent (potent sodium channel blocker) [1] [2] [3]. |
| Primary Mechanism | Inhibits fast sodium channels in cardiac myocytes, reducing rate of depolarization (Phase 0) and slowing conduction velocity in atria, ventricles, and Purkinje fibers [3]. |
| ECG / Electrophysiological Effects | Prolongs PQ interval and QRS complex; minimal effect on repolarization (action potential duration) [4] [3]. |
| Acute Efficacy (Ventricular Premature Beats) | Dosage: 150-300 mg/24 hours (mean 183 ± 46 mg/24 hours) [4] Result: Reduced total VPBs from 17,263/24 hours (placebo) to 3,458/24 hours (p < 0.001) [4]. | | Efficacy (Programmed Electrical Stimulation) | Patient Population: 38 patients with recurrent, sustained ventricular tachycardia (26 with coronary artery disease) [5] Dosage: Single intravenous dose (0.6-0.7 mg/kg) [5] Acute Result: VT non-inducible in 22 of 38 patients post-dose [5]. | | Pharmacokinetics (Acute Dosing) | Peak Plasma Concentration: 300-447 ng/ml (mean 354 ± 77 ng/ml) [4] Time to Peak: 110-120 minutes [4] Min. Therapeutic Concentration: 29-101 ng/ml (mean 73 ± 27 ng/ml) [4]. |
Ethacizine's antiarrhythmic effect primarily comes from potent state-dependent blockade of cardiac sodium channels (Naᵥ1.5). It binds preferentially to the activated/open state of the channel, leading to a pronounced use-dependent block. This means its effect is greater at faster heart rates, making it particularly suitable for modeling tachyarrhythmias [6] [2] [3].
The following diagram illustrates the cellular pathway and experimental consequences of this mechanism.
Here are detailed methodologies from key studies investigating Ethacizine's efficacy.
1. Protocol: Acute Drug Testing & Short-Term Therapy for VPB Suppression This protocol is suitable for models assessing suppression of frequent ventricular premature beats (VPBs) [4].
2. Protocol: Programmed Electrical Stimulation (PES) for VT Model This protocol is for evaluating Ethacizine's efficacy in suppressing inducible sustained ventricular tachycardia (VT), a more severe arrhythmia model [5].
The table below addresses common experimental challenges and critical safety factors.
| Challenge / FAQ | Explanation & Recommendation |
|---|---|
| Proarrhythmic Risk | Ethacizine can be proarrhythmic, particularly in models of structural heart disease (SHD) or myocardial ischemia [1] [3]. Carefully monitor for new or worsened arrhythmias. |
| Use in Structural Heart Disease | Contraindicated. Class Ic agents like Ethacizine and flecainide are associated with increased mortality in patients with SHD post-myocardial infarction [1]. Restrict use to models without significant SHD. |
| Heart Rate Dependence (Use-Dependence) | The sodium channel block is use-dependent [2] [3]. Efficacy will be more pronounced at faster pacing rates or heart rhythms. Factor this into your pacing protocol design. |
| Choosing a Class Ic Agent: Ethacizine vs. Propafenone | These agents have significant differences in pharmacokinetics, contraindications, and drug interactions [1]. Propafenone has significant beta-blocking properties. The choice may depend on the specific autonomic profile of your model [1]. |
While a complete, step-by-step laboratory protocol for isolating Ethacizine metabolites is not available in the public domain, published research identifies the primary transformation pathways. The main routes of Ethacizine metabolism in humans include [1]:
The chemical structure of Ethacizine (C₂₂H₂₇N₃O₃S) provides the foundation for these transformations [2].
For researchers aiming to isolate and identify Ethacizine metabolites today, the following fit-for-purpose approach is recommended, aligning with current industry best practices [3]. This workflow is most effectively supported by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Q1: What is the most critical step in the HPLC isolation of Ethacizine metabolites? The most critical step is achieving high-resolution chromatographic separation. The original 1989 study used HPLC to isolate metabolites from human urine [1]. To replicate this, optimize your mobile phase (pH and buffer composition) and column chemistry (e.g., C18) to resolve metabolites that have very similar structures, particularly those differing only by a single de-ethylation or sulphoxidation.
Q2: Why should we use LC-MS/MS as the primary analytical technique? LC-MS/MS is the cornerstone of modern metabolite bioanalysis due to its high sensitivity and specificity [3]. It is superior for detecting and quantifying low-abundance metabolites in complex biological matrices like plasma and urine. While the original research used UV, IR, NMR, and MS for final structural confirmation [1], LC-MS/MS is the recommended tool for initial identification and routine monitoring.
Q3: When is the right time in drug development to initiate definitive metabolite identification studies? Regulatory guidance recommends a tiered approach. Preliminary metabolite screening should occur early in pre-clinical and Phase I clinical trials. However, definitive identification and rigorous bioanalysis of unique or major human metabolites are typically triggered later, often in Phase II or III, to address specific safety or efficacy concerns before large-scale human exposure or regulatory submission [3].
The table below outlines common problems and their solutions based on general bioanalysis principles.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low metabolite recovery after extraction | Inefficient Solid-Phase Extraction (SPE) protocol | Re-optimize SPE sorbent, sample load pH, and elution solvent. |
| Poor chromatographic separation | Inadequate HPLC method | Optimize mobile phase gradient, pH; consider different column chemistry. |
| Inability to identify metabolite structure | Lack of synthetic standard | Use high-resolution MS (HR-MS) for proposed formula; compare to known pathways [1]. |
This table summarizes the key chemical information for the parent compound, which is essential for tracking its metabolites.
| Property | Description |
|---|---|
| IUPAC Name | ethyl N-{10-[3-(diethylamino)propanoyl]-10H-phenothiazin-2-yl}carbamate [2] |
| Chemical Formula | C22H27N3O3S [2] |
| Molecular Weight | 413.54 g/mol [2] |
| Compound Class | Phenothiazine derivative [2] |
The table below summarizes key dosing and pharmacokinetic information from available clinical studies.
| Aspect | Dosage & Regimen | Context & Administration | Key Findings & Efficacy |
|---|---|---|---|
| Intravenous (IV) Dosing | Single dose of 0.6-0.7 mg/kg [1] or 30-50 mg [2] | Assessed by programmed electrical stimulation (PES) for ventricular tachycardia (VT) [1]. | Onset: "on the needle"; Peak: 3-5 min; Duration: 1-2 hours [2]. |
| Oral Maintenance Dosing | 200-400 mg per day [1] | Long-term management after initial IV efficacy testing [1]. | Effective for VT in coronary artery disease patients; recurrences in other heart conditions [1]. |
| Oral for Atrial Arrhythmias | Single 100 mg dose, repeated after 6 hours if no effect [3] | Relief of atrial fibrillation/flutter paroxysms (lasting ≤7 days) [3]. | Efficacy: 80/103 paroxysms; Mean sinus rhythm recovery: 1.9 hours [3]. |
| Therapeutic Plasma Concentration | 30-50 to 300-400 ng/ml [2] | Measured after a single IV injection [2]. | N/A |
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.
This protocol is based on a clinical study evaluating ethacizine's efficacy in patients with recurrent sustained ventricular tachycardia [1].
This protocol outlines an outpatient or hospital-based method for terminating recent-onset atrial arrhythmias [3].
The following diagram illustrates the core logic and workflow of the Programmed Electrical Stimulation protocol used to assess ethacizine efficacy.
The table below summarizes the key characteristics of these two Class Ic antiarrhythmic drugs based on the current evidence.
| Feature | Ethacizine | Flecainide |
|---|---|---|
| Classification | Class Ic Antiarrhythmic [1] [2] [3] | Class Ic Antiarrhythmic [4] [5] |
| Primary Clinical Use & Evidence Base | - Atrial Fibrillation (AF): Used for rhythm control in some regions; evidence base is more regional and limited [1] [3].
For researchers, the methodology and key findings from pivotal studies provide crucial context.
Flecainide in ARVC (Multicenter Study)
Flecainide for AF Cardioversion
Comparative Electrophysiology (Preclinical)
The following diagram outlines a generalizable experimental workflow for comparing antiarrhythmic drugs, based on the methodologies found in the search results.
Although a method for Ethacizine itself was not found, the search yielded comprehensive information on the standard validation requirements for HPLC methods in pharmaceutical analysis. The following parameters, defined by guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA), form the universal framework you would apply [1] [2] [3].
The table below summarizes the core parameters and their typical acceptance criteria for an assay method.
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria for Assay |
|---|---|---|
| Specificity | Ability to measure the analyte accurately in the presence of other components (impurities, degradants, excipients) [3]. | No interference observed; peak purity tests passed [3]. |
| Linearity | The ability to obtain test results directly proportional to the analyte concentration [1] [4]. | Correlation coefficient (R²) > 0.999 [3] [5]. |
| Accuracy | Closeness of agreement between the accepted true value and the value found [3] [4]. | Recovery of 98-102% [3] [5]. |
| Precision (Repeatability) | Closeness of agreement under the same operating conditions over a short time [1] [3]. | Relative Standard Deviation (RSD) ≤ 2.0% [3] [5]. |
| Range | The interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity [1] [4]. | Typically 80-120% of the test concentration for assay [3]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected [5] [4]. | Signal-to-noise ratio ≥ 3 [1]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision [5] [4]. | Signal-to-noise ratio ≥ 10 [1]. |
To develop and validate your own HPLC method for Ethacizine Hydrochloride, you would follow a structured process. The diagram below outlines the key stages from planning to final reporting.
Given the lack of a publicly available method, here are some practical steps you can take to acquire the necessary information:
The table below summarizes the key identifiers and physicochemical properties of Ethacizine, which are crucial for selecting an appropriate analytical technique, such as HPLC or MS.
| Property | Description |
|---|---|
| IUPAC Name | ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate [1] |
| Molecular Formula | C₂₂H₂₇N₃O₃S [1] |
| Molecular Weight | 413.5 g/mol [1] |
| Canonical SMILES | CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC [1] |
| CAS Registry Number | 33414-33-4 [1] |
| ATC Classification | C01BC09 (Antiarrhythmics, class Ic) [1] |
| MeSH Classification | Anti-Arrhythmia Agents [1] |
Without access to specific published methods for Ethacizine, the development of a new analytical method would typically follow a structured workflow. The diagram below outlines this general process, from technique selection to final validation.
To bring the workflow to life, here are the detailed considerations for each stage, particularly for a molecule like Ethacizine:
1. Technique Selection & Sample Preparation: Given Ethacizine's molecular weight and structure, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or PDA detection is a suitable and common starting point. The SMILES string indicates the presence of aromatic rings, suggesting good UV absorbance. Sample preparation would typically involve dissolving the API or powdered tablet in a suitable solvent (e.g., methanol or mobile phase) and using techniques like sonication and filtration to ensure a clear solution [1].
2. HPLC Method Development & Optimization:
3. Forced Degradation Studies (Stability-Indicating Method): This is a critical step to demonstrate that the method can accurately measure Ethacizine without interference from its breakdown products. Samples are stressed under various conditions:
4. Method Validation: Finally, the optimized method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to prove it is fit for purpose. Key parameters assessed include [1]:
| Study Focus / Patient Population | Comparative Drugs | Key Efficacy Findings (Ethacizine vs. Comparators) | Citation |
|---|---|---|---|
| Ventricular Arrhythmias (High-grade, 33 patients) | Allapinin, Mexitil | Ethacizine demonstrated comparable group efficacy and safety to other drugs for suppressing high-grade ventricular arrhythmias. [1] | |
| Ventricular Arrhythmias (30 patients, coronary heart disease prevalent) | Etmozin, Ritmilen (disopyramide) | Ethacizine showed superior antiarrhythmic effect (81% efficacy) vs. Etmozin (58%) and Ritmilen (38%). [2] | |
| Ventricular Tachycardia (VT) (38 patients, assessed via PES) | --- | In patients with coronary artery disease (CAD), Ethacizine was highly effective. 92% (24/26) of CAD patients had no VT recurrence during follow-up. [3] | |
| Atrial Fibrillation (AF) Maintenance (57 patients post-cardioversion) | Propafenone | After 6 months, Ethacizine showed a lower AF recurrence rate (55.6%) vs. Propafenone (72.5%), close to statistical significance (p=0.05). [4] | |
| Various Arrhythmias & WPW Syndrome (68 patients) | Bonnecor (Moricizine) | Both drugs were highly effective for ventricular extrasystole: Bonnecor (80.4%) and Ethacizine (84.6%). Both suppressed arrhythmias in WPW syndrome. [5] |
To aid in your evaluation of the data, here are the methodologies from the key studies cited above.
Study 1: Comparative Antiarrhythmic Effectiveness (Ventricular Arrhythmias) [1]
Study 2: Efficacy in Ventricular Tachycardia using PES [3]
Study 3: Maintaining Sinus Rhythm in Atrial Fibrillation [4]
The following diagram illustrates Ethacizine's mechanism of action as a Class Ic antiarrhythmic agent and a typical workflow for assessing its efficacy in clinical studies.
Ethacizine Mechanism and Clinical Evaluation Workflow
The table below summarizes the basic chemical information and a key impurity for Ethacizine hydrochloride.
| Property | Description |
|---|---|
| CAS Number (free base) | 33414-33-4 [1] [2] [3] |
| CAS Number (hydrochloride) | 57530-40-2 [4] [5] |
| Molecular Formula | C₂₂H₂₇N₃O₃S (free base) [1] [3] |
| Molecular Weight | 413.5 g/mol (free base) [1] [3] |
| Mechanism of Action | Class Ic antiarrhythmic agent [1] [4] [6] |
| Primary Use | Management of severe or refractory ventricular and supraventricular arrhythmias [1] [7] |
| Key Known Impurity | Mono-Desethyl Ethacizine [1] |
While a full suite of standard protocols isn't available in the public search results, one study details a specific method for quantitative analysis.
Spectrofluorometric Determination in Tablets [8] This method involves converting Ethacizine into a fluorescent sulfone derivative for measurement.
General Impurity Analysis [1] Suppliers of impurity standards indicate that techniques like HPLC, NMR (1H & 13C), IR, and MASS spectrometry are used for the characterization and analysis of Ethacizine and its impurities. Methanol is noted as a common solvent for such analyses.
Direct, structured comparisons of quality control parameters between Ethacizine and other drugs are not available in the searched literature. However, one electrophysiological study provides a direct, quantitative comparison with Flecainide (another Class Ic drug).
Electrophysiological Comparison with Flecainide [6] This study used microelectrode techniques on canine ventricular muscle to compare the effects on the maximum rate of depolarization (Vmax).
The results suggest that Ethacizine has a slower recovery time from the use-dependent block compared to Flecainide, which is a key characteristic for classifying it as a Class Ic antiarrhythmic with slow kinetics [6].
The quality control process for this compound, as inferred from the available data, can be visualized in the following workflow. It highlights the role of impurity profiling and analytical method validation.
The search results indicate several points that may be of particular interest to drug development professionals:
The table below summarizes the core characteristics of Ethacizine and Moracizine based on the information obtained.
| Feature | Ethacizine | Moracizine |
|---|---|---|
| INN/Generic Name | Ethacizine (Ethacyzine) [1] | Moracizine (Moricizine) [2] |
| Vaughan Williams Class | Class Ic [3] [1] | Class Ic [2] |
| Chemical Structure | Phenothiazine derivative; R = Diethylamine [4] [1] | Phenothiazine derivative; R = Morpholine [4] [2] |
| Primary Mechanism | Potent blockade of cardiac fast sodium (Na+) channels [3] | Potent blockade of cardiac fast sodium (Na+) channels [2] |
| Key Receptor Interactions | - High affinity for Muscarinic (M1, M2) receptors (Ki ~0.70 µmol/l) [4]
Both drugs are Class Ic antiarrhythmics, primarily working by inhibiting the fast sodium channels in cardiac myocytes. This reduces the rate of depolarization (Phase 0) of the cardiac action potential, slowing electrical conduction in the heart, which can suppress arrhythmias [3] [2]. A key pharmacological difference lies in their interaction with other receptor systems.
An experiment investigating receptor interactions revealed significantly different affinities [4]:
This differential receptor profile, particularly the potent M-cholinolytic (antimuscarinic) property of Ethacizine, is cited as a potential reason for its wider spectrum of clinical effects compared to Moracizine [4].
The following diagram illustrates the core molecular interactions and cardiac effects of these drugs.
The search results provide insights into key experimental approaches used to characterize these drugs.
1. Receptor Binding Assays
2. Clinical Antiarrhythmic Efficacy Trials
The comparative pharmacology of Ethacizine and Moracizine offers valuable insights:
Please be aware that the pharmacological and clinical data for both compounds, particularly Ethacizine, is not recent. The most current information identified involves novel, non-cardiac research into Moracizine [6]. For a complete and contemporary understanding, especially regarding Ethacizine's current use and status, you may need to consult specialized pharmacological databases or regional drug formularies from countries where it is approved.
The table below summarizes the key experimental findings for Ethacizine hydrochloride and its most effective supramolecular complexes, highlighting differences in antiarrhythmic efficacy and biological activity [1].
| Compound / Complex | Molar Ratio | Antiarrhythmic Efficacy | Key Biological Activity & Proposed Mechanism |
|---|---|---|---|
| This compound | - | Effective baseline | Class I antiarrhythmic activity; blocks sodium channels. |
| GA-Ethacizine Complex | 2:1 (GA:Ethacizine) | More pronounced than Ethacizine alone | Stronger negative inotropic effect; promotes Ca²⁺ excretion via Na⁺/Ca²⁺ exchanger by blocking Na⁺ channels. |
| MASGA-Ethacizine Complex | 4:1 (MASGA:Ethacizine) | Most pronounced; identified as a promising candidate | Strongest negative inotropic effect; most effective at increasing Ca²⁺ excretion and reducing intracellular Ca²⁺ levels via Na⁺ channel blockade. |
The comparative data is derived from a specific experimental model. Here are the methodologies cited in the 2025 research [1]:
The enhanced efficacy of the supramolecular complexes, particularly MASGA-Ethacizine, can be understood through their action on a key cardiac signaling pathway. The following diagram illustrates this mechanism.
This pathway shows how the supramolecular complexes enhance the core mechanism of Ethacizine, leading to a more significant reduction in heart contractility, which is beneficial in certain arrhythmic conditions [1].
The development of Ethacizine supramolecular complexes aligns with cutting-edge trends in materials science. Your query touches upon a field that is actively being revolutionized by new technologies:
The table below summarizes quantitative data from key clinical studies comparing the efficacy of Ethacizine with other antiarrhythmic agents.
| Drug Name | Drug Class | Study Design & Duration | Patient Population | Key Efficacy Findings | Reported Side Effects |
|---|---|---|---|---|---|
| Ethacizine | Class Ic (Phenothiazine) [1] [2] | Double-blind, randomized, cross-over trial [3]; Short-term therapy (7±3 days) [1] | 82 pts with VPBs; 33 pts with high-grade ventricular arrhythmias [3] [1] | -94% suppression of ventricular couplets; -96% suppression of VT runs; -Reduced 24-hour VPB count from 17,263 to 3,458 (<0.001) [1] | Well tolerated; significant increase in PQ & QRS intervals; transient dizziness or visual disturbance [1] [4] |
| Allapinin | Not Specified | Double-blind, randomized, cross-over trial [3] | 33 pts with high-grade ventricular arrhythmias [3] | Established antiarrhythmic efficacy (specific data not detailed in abstract) [3] | Safety profile analyzed (specific data not detailed) [3] |
| Mexiletine (Mexitil) | Class Ib | Double-blind, randomized, cross-over trial [3] | 33 pts with high-grade ventricular arrhythmias [3] | Established antiarrhythmic efficacy (specific data not detailed in abstract) [3] | Safety profile analyzed (specific data not detailed) [3] |
| Moricizine (Ethmozine) | Class I | Placebo-controlled, single-blind trials [5] | Pts with benign or potentially lethal ventricular arrhythmias [5] | -85% of pts achieved >75% VPC reduction; -95% decrease in mean VPC frequency [5] | Mild side effects; nausea (11%), dizziness (9%); proarrhythmic rate (2%) [5] |
Here are the methodologies from the key clinical trials cited in the tables.
1. Ethacizine Efficacy and Safety Trial (1986)
2. Comparative Antiarrhythmic Study (1988)
3. Intravenous Ethacizine Administration (1988)
The following diagram illustrates the cellular targets and effects of Class Ic antiarrhythmic drugs like Ethacizine, based on the described mechanisms [1] [7] [8].
The clinical decision-making process for using Ethacizine in ventricular arrhythmias, as derived from the trial protocols [1] [4], can be visualized as follows:
The table below summarizes the core identification and regulatory status of this compound based on the search results.
| Attribute | Description |
|---|---|
| Chemical Name | Ethyl (10-(3-(diethylamino)propanoyl)-10H-phenothiazin-2-yl)carbamate hydrochloride [1] |
| CAS Number (HCl) | 57530-40-2 [1] [2] |
| CAS Number (Free Base) | 33414-33-4 [1] [3] |
| Molecular Formula | C22H28ClN3O3S [2] |
| Molecular Weight | 449.99 g/mol [2] |
| ANDA Status | No ANDA approval found in recent U.S. FDA lists (as of Q3 2025) [4]. |
| Regional Approval | Approved for use primarily in Russia and some CIS countries [2] [5]. |
Ethacizine is a Class Ic antiarrhythmic agent, used to treat serious heart rhythm disorders like ventricular and supraventricular arrhythmias, including those associated with Wolff-Parkinson-White (WPW) syndrome [2] [5]. It works by inhibiting sodium channels, thereby suppressing abnormal cardiac electrical activity.
Clinical studies, though dated, demonstrate its effectiveness:
For researchers, here is a generalized experimental protocol based on the methodologies mentioned in the clinical literature [6] [7]:
The following diagram outlines the core workflow for a clinical study investigating Ethacizine's efficacy.
A 2025 literature review highlights key differences between Ethacizine and Propafenone, another Class IC antiarrhythmic [5]. This information is crucial for making an informed choice in clinical practice and research.
| Feature | Ethacizine | Propafenone |
|---|---|---|
| Evidence Base | Less known globally; primary use in Russia/CIS; newer studies (e.g., ETERNITY) ongoing [5]. | Extensive, global evidence base [5]. |
| Pharmacology | Class IC antiarrhythmic [5]. | Class IC antiarrhythmic with additional beta-blocking activity [5]. |
| Key Considerations | Efficacy appears comparable to propafenone for certain arrhythmias; choice may depend on patient-specific factors like dysautonomia [5]. | Broader established use; beta-blocking activity is a key differentiator; specific drug interactions must be considered [5]. |
While not approved in the U.S., the drug is available as a chemical reference standard for pharmaceutical development [1] [2].
The table below summarizes the key electrophysiological properties of Ethacizine in comparison with Flecainide and Propafenone.
| Property | Ethacizine | Flecainide | Propafenone |
|---|---|---|---|
| Vaughan Williams Class | Class Ic [1] [2] [3] | Class Ic [4] | Class Ic [1] [4] |
| Primary Mechanism | Na+ channel block (slow association/dissociation) [2] | Na+ channel block (slow association/dissociation) [4] | Na+ channel block (slow association/dissociation) [4] |
| Effect on Vmax | Concentration-dependent decrease [2] | Concentration-dependent decrease [2] | Decrease (inferred) |
| Use-Dependent Block | Pronounced (slow kinetics) [2] | Pronounced (slow kinetics) [2] | Pronounced (inferred) |
| Recovery from Block (τ) | ~27.1 seconds [2] | ~12.2 seconds [2] | Not Specified |
| Additional Receptor Actions | Muscarinic (M1, M2) Anticholinergic [5] | Not Specified | Beta-adrenergic blocking effect [4] |
A critical differentiator for Ethacizine is its significant anticholinergic activity. Research shows it binds to muscarinic M1 and M2 receptors with high affinity, a property not shared by Flecainide and only partially by Propafenone's beta-blocking activity [5]. This action may explain its wider spectrum of clinical effects and influences its impact on sinoatrial and atrioventricular nodal function.
The comparative data primarily comes from controlled laboratory studies. Here are the methodologies for key experiments:
This study directly compared Ethacizine and Flecainide [2].
This study investigated Ethacizine's effects in a disease model with sympathetic stimulation [3].
The following diagram illustrates the core cellular mechanism of Class Ic drugs and the workflow of the key experiment that generated the comparative data.